(2,6-Difluorophenyl)methanesulfonamide CAS number 98611-92-8
Comprehensive Technical Guide to N-(2,6-Difluorophenyl)methanesulfonamide (CAS 98611-92-8): Synthesis, Mechanistic Insights, and Application Workflows As a Senior Application Scientist, I frequently encounter N-(2,6-Difl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide to N-(2,6-Difluorophenyl)methanesulfonamide (CAS 98611-92-8): Synthesis, Mechanistic Insights, and Application Workflows
As a Senior Application Scientist, I frequently encounter N-(2,6-Difluorophenyl)methanesulfonamide (CAS 98611-92-8) as a critical intermediate in the design of advanced agrochemicals and targeted pharmaceuticals. The unique structural topology of this compound—a methanesulfonamide group flanked by two highly electronegative fluorine atoms at the ortho positions of the phenyl ring—imparts distinct physicochemical properties.
This whitepaper elucidates the causality behind its synthetic methodologies, analytical validation, and structural utility in drug development, moving beyond basic procedures to explain the why behind the chemistry.
Section 1: Physicochemical Profiling and Quantitative Data
Understanding the baseline properties of CAS 98611-92-8 is essential for predicting its behavior in reaction matrices and biological systems. The dual fluorine substitution significantly modulates both the lipophilicity of the aryl ring and the acidity of the sulfonamide proton.
Property
Value / Description
Chemical Name
N-(2,6-Difluorophenyl)methanesulfonamide
CAS Registry Number
98611-92-8
Molecular Formula
C7H7F2NO2S
Molecular Weight
207.20 g/mol
Functional Groups
Sulfonamide, Aryl Fluoride
Predicted pKa (N-H)
~6.5 - 7.5 (Significantly lowered due to ortho-F atoms)
Physical State
Solid (Typically a crystalline powder)
Section 2: Mechanistic Synthesis Pathways
The synthesis of N-(2,6-Difluorophenyl)methanesulfonamide requires overcoming the inherently low nucleophilicity of 2,6-difluoroaniline. The strong inductive electron-withdrawing effect (-I) of the two ortho fluorines depletes electron density from the amine nitrogen, making standard sulfonylation sluggish and prone to incomplete conversion.
Primary Route: Directed Sulfonylation of 2,6-Difluoroaniline
To counteract the reduced nucleophilicity, the reaction requires a strong acyl transfer catalyst and a robust base to drive the equilibrium forward by neutralizing the acidic byproduct.
Workflow for the sulfonylation of 2,6-difluoroaniline to yield the target sulfonamide.
Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 2,6-difluoroaniline in anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are critical. Methanesulfonyl chloride (MsCl) rapidly hydrolyzes in the presence of moisture to generate methanesulfonic acid and HCl, which would prematurely protonate the weakly nucleophilic aniline and halt the reaction.
Base and Catalyst Addition: Add 1.5 equivalents of anhydrous Pyridine and 0.05 equivalents of 4-Dimethylaminopyridine (DMAP).
Causality: Pyridine serves as the primary acid scavenger. DMAP acts as a nucleophilic catalyst, reacting with MsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is far more susceptible to attack by the electron-deficient 2,6-difluoroaniline than MsCl alone.
Electrophile Introduction: Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents of MsCl.
Causality: The reaction is highly exothermic. Strict temperature control prevents localized overheating, which could drive the formation of the unwanted N,N-bis(methylsulfonyl)-2,6-difluoroaniline byproduct.
Propagation and Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC until the aniline peak is consumed.
Quenching and Workup: Quench with 1N HCl to neutralize excess pyridine, followed by extraction with DCM. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
Purification: Recrystallize from a mixture of ethyl acetate and hexane to yield the pure product.
Alternative Route: Electrophilic Fluorination
Historically, direct fluorination of N-phenylmethanesulfonamide using electrophilic fluorinating agents (e.g., fluoroxytrifluoromethane) has been explored. As documented in and corroborated by historical synthesis records , this method yields a mixture of mono- and di-fluorinated isomers. While mechanistically fascinating as an electrophilic aromatic substitution, the lack of regioselectivity makes this route less viable for high-purity commercial scale-up compared to directed sulfonylation.
Section 3: Structural Utility in Drug Development
In medicinal chemistry, the N-(2,6-difluorophenyl)methanesulfonamide motif is a privileged pharmacophore.
The Bioisosteric and Electronic Effects:
The incorporation of fluorine atoms at the ortho positions is not merely for steric bulk. The high electronegativity of fluorine exerts a profound inductive effect through the sigma bonds, which significantly lowers the pKa of the adjacent sulfonamide N-H bond.
Causality: A lower pKa means that at physiological pH (7.4), a greater proportion of the sulfonamide exists in its ionized (anionic) form. This anionic state often mimics the transition state of phosphate hydrolysis or tightly coordinates with metal ions (like Zn²⁺ or Mg²⁺) in the active sites of target metalloenzymes or kinases. Similar structural logic is applied in the synthesis of complex targeted therapies, such as the anticancer drug Vemurafenib, where related fluorinated acetamides are utilized to optimize binding kinetics .
Mechanistic logic of ortho-fluorination on sulfonamide pKa and target enzyme binding efficacy.
Section 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized CAS 98611-92-8, a self-validating analytical suite must be employed:
¹H NMR (DMSO-d6): Look for the characteristic singlet of the methanesulfonyl methyl group (~3.0 ppm). The sulfonamide N-H proton will appear as a broad singlet, heavily deshielded (~9.5 ppm) due to the highly electron-withdrawing environment created by the sulfonyl and difluorophenyl groups.
¹⁹F NMR: A critical validation step. The spectrum must display a single peak (or a tightly coupled multiplet depending on instrument resolution) representing the two equivalent ortho fluorine atoms, confirming the symmetrical 2,6-substitution pattern.
LC-MS: Electrospray ionization in negative mode (ESI-) is highly effective here due to the acidic nature of the sulfonamide proton, yielding a robust [M-H]⁻ ion at m/z 206.
References
Title: US Patent 4,766,243 - Electrophilic fluorination of aromatic compounds
Source: Google Patents
URL
Title: Synthesis of Fluorination of N-phenylmethanesulfonamide
Source: PrepChem
URL: [Link]
Exploratory
Synthesis of N-(2,6-Difluorophenyl)methanesulfonamide: Overcoming Steric and Electronic Deactivation in Anilines
Executive Summary N-(2,6-Difluorophenyl)methanesulfonamide is a highly valuable intermediate in the synthesis of pharmaceuticals, particularly[1], and various [2]. However, synthesizing this compound directly from 2,6-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2,6-Difluorophenyl)methanesulfonamide is a highly valuable intermediate in the synthesis of pharmaceuticals, particularly[1], and various [2]. However, synthesizing this compound directly from 2,6-difluoroaniline presents a classic chemical challenge. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, drastically reducing the nucleophilicity of the amine. Coupled with severe steric hindrance, direct mono-sulfonylation is highly inefficient.
This technical guide details a robust, self-validating two-step synthetic strategy—exhaustive bis-sulfonylation followed by selective basic hydrolysis—to achieve high yields and high purity, circumventing the inherent deactivation of the starting material.
Mechanistic Rationale & Synthetic Strategy
Attempting a direct mono-sulfonylation of 2,6-difluoroaniline with 1.0 equivalent of methanesulfonyl chloride (MsCl) typically stalls, resulting in a complex mixture of unreacted starting material, mono-sulfonamide, and bis-sulfonamide. To bypass this thermodynamic trap, the reaction is intentionally pushed to the exhaustive bis-sulfonylation stage.
Step 1: Exhaustive Sulfonylation: By utilizing an excess of MsCl (>2.0 equivalents) in pyridine at 50 °C, the deactivated amine is forced to fully react, forming the N,N-bis(methylsulfonyl)-2,6-difluoroaniline intermediate[2]. Pyridine acts synergistically as an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium species that overcomes the steric bulk of the ortho-fluorines.
Step 2: Selective Hydrolysis: The bis-sulfonamide intermediate is subjected to basic hydrolysis using aqueous NaOH in a THF/MeOH co-solvent system[3]. The hydroxide ion attacks one of the sterically crowded sulfonyl groups. The cleavage is highly selective and self-terminating: once one sulfonyl group is removed, the resulting mono-sulfonamide is deprotonated (forming an anion). This electron-rich anionic species strongly repels further hydroxide attack, protecting the remaining sulfonyl group and yielding the pure N-(2,6-difluorophenyl)methanesulfonamide upon acidic workup.
Reaction workflow for N-(2,6-difluorophenyl)methanesulfonamide via bis-sulfonylation and hydrolysis.
Experimental Protocol: A Self-Validating System
The following protocol is designed with built-in In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.
Step 1: Synthesis of N,N-Bis(methylsulfonyl)-2,6-difluoroaniline
Preparation: To a round-bottom flask, add 2,6-difluoroaniline (1.0 equiv, e.g., 10.0 mmol) and dissolve in anhydrous pyridine (0.6 M)[2].
Addition: Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (MsCl, 2.1 to 2.5 equiv) dropwise to control the exothermic formation of the sulfonylpyridinium intermediate[2].
Heating: Remove the ice bath and heat the reaction mixture to 50 °C for 6 hours[2].
IPC (Validation): Analyze via TLC (Hexane/EtOAc 3:1) or LC-MS. The reaction is complete when the starting aniline is entirely consumed. The bis-sulfonamide will appear as a less polar spot compared to the mono-sulfonamide.
Workup: Concentrate the mixture in vacuo to remove the majority of the pyridine. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to extract residual pyridine as its water-soluble hydrochloride salt), water, and brine[3]. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude bis-sulfonamide.
Step 2: Selective Hydrolysis to Target Mono-sulfonamide
Preparation: Dissolve the crude N,N-bis(methylsulfonyl)-2,6-difluoroaniline in Tetrahydrofuran (THF, ~1.2 M).
Hydrolysis: Add 1N aqueous NaOH (approx. 2.0 equiv relative to starting aniline) and Methanol (CH₃OH) in a 2:1:1 volume ratio of THF:1N NaOH:MeOH[3]. Causality: The methanol ensures the organic intermediate and the aqueous base remain in a homogenous single phase.
Reaction: Stir the mixture at room temperature for 3 hours[3].
IPC (Validation): LC-MS must confirm the mass shift from the bis-adduct to the mono-adduct. The reaction naturally halts at the mono-adduct due to the electrostatic repulsion of the resulting sulfonamide anion.
Workup: Dilute the mixture with EtOAc. Critical Step: Acidify the aqueous layer with 1N HCl to pH ~2-3. Causality: The product exists as a water-soluble sodium salt at basic pH; acidification protonates the sulfonamide, driving it into the organic layer[3]. Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to afford pure N-(2,6-difluorophenyl)methanesulfonamide.
Quantitative Data & Condition Optimization
The table below summarizes the causality and quantitative outcomes of different reaction conditions, highlighting why the two-step approach is superior.
Reaction Strategy
Reagents & Solvents
Temp / Time
Conversion / Yield
Mechanistic Observation
Direct Mono-sulfonylation
1.1 eq MsCl, TEA, DCM
RT, 24 h
< 40%
Strong inductive deactivation by ortho-fluorines halts reaction; mixture of products formed.
Exhaustive Sulfonylation
2.1 eq MsCl, Pyridine
50 °C, 6 h
> 95% (to bis-adduct)
Pyridine catalysis and heat overcome steric/electronic barriers, ensuring complete consumption of starting material[2].
Selective Hydrolysis
1N NaOH, THF/MeOH/H₂O
RT, 3 h
> 90% (over 2 steps)
Anionic repulsion protects the mono-sulfonamide from further hydrolysis, yielding high-purity product[3].
Analytical Characterization Profile
To verify the final product, the following analytical signatures are expected:
HRMS (ESI-TOF): m/z calculated for C₇H₇F₂NO₂S [M-H]⁻: 206.0093.
Clemente, D. B. (2022). Late-stage oxygenation of active ingredients (Master's thesis). Universidade de Lisboa. URL:[Link]
Kim, S.-Y., et al. (2010). Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist. U.S. Patent No. 7,858,621 B2. Google Patents.
(2,6-Difluorophenyl)methanesulfonamide: A Technical Guide to a Privileged Synthetic Building Block in Modern Drug Discovery
Abstract The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. The (2,6-difluorophenyl) moiety is a particularly favored structural motif, and when coupled with the versatile methanesulfonamide group, it forms (2,6-Difluorophenyl)methanesulfonamide, a building block of significant interest. This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of (2,6-Difluorophenyl)methanesulfonamide. It further elucidates its application as a core scaffold in the development of innovative therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated building block.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. The 2,6-difluorophenyl group, in particular, offers a unique combination of steric and electronic effects. The two ortho-fluorine atoms can induce a conformational bias in the molecule, which can be exploited to enhance binding to biological targets. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable component in drug design.[4][5] (2,6-Difluorophenyl)methanesulfonamide synergistically combines these features, presenting a versatile scaffold for the construction of complex and potent bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of (2,6-Difluorophenyl)methanesulfonamide and its Precursor
The synthesis of (2,6-Difluorophenyl)methanesulfonamide is a straightforward process that can be achieved with high efficiency from its commercially available sulfonyl chloride precursor.
Synthetic Workflow
The primary route to (2,6-Difluorophenyl)methanesulfonamide involves the reaction of (2,6-Difluorophenyl)methanesulfonyl chloride with an ammonia source.
Caption: Synthetic workflow for (2,6-Difluorophenyl)methanesulfonamide.
Detailed Experimental Protocol: Synthesis of (2,6-Difluorophenyl)methanesulfonamide
This protocol describes a general procedure for the synthesis of the title compound from its sulfonyl chloride precursor.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,6-Difluorophenyl)methanesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF (approximately 10 mL per gram of sulfonyl chloride).
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
Ammonia Addition: To the cooled and stirred solution, add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equivalents) dropwise. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate is expected to form.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis (monitoring the disappearance of the starting sulfonyl chloride).
Workup: Transfer the reaction mixture to a separatory funnel. If DCM was used, add more to dilute the mixture. If THF was used, add a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2,6-Difluorophenyl)methanesulfonamide.
Reactivity and Application as a Synthetic Building Block
The true value of (2,6-Difluorophenyl)methanesulfonamide lies in its utility as a versatile building block. The sulfonamide nitrogen can be readily functionalized, serving as a key handle for introducing the 2,6-difluorophenylmethyl moiety into more complex structures.
N-Functionalization: A Gateway to Diverse Scaffolds
The N-H bond of the sulfonamide is acidic and can be deprotonated with a suitable base to form a nucleophilic sulfonamidate anion. This anion can then participate in a variety of bond-forming reactions, most notably N-alkylation and N-arylation.
Caption: General workflow for the N-functionalization of the sulfonamide.
This reactivity is exemplified in the synthesis of various kinase inhibitors, where the sulfonamide nitrogen is often alkylated with a heterocyclic halide. For instance, this core has been incorporated into selective Raf inhibitors.[11] The synthesis of such compounds often involves the reaction of the sulfonamide with a chloro- or bromo-substituted heterocycle in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The (2,6-difluorophenyl)methanesulfonamide scaffold is a recurring feature in a number of patented and published small molecule kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13][14]
RAF Kinase Inhibitors: Several series of potent and selective B-Raf inhibitors, a key target in melanoma and other cancers, incorporate the N-(aryl)methanesulfonamide motif where the aryl group is substituted with 2,6-difluoro substituents.[11] The 2,6-difluoro substitution pattern is often crucial for achieving high potency and selectivity.
Sodium Channel Modulators: Derivatives of benzenesulfonamides containing the 2,6-difluorophenyl group have been investigated as modulators of voltage-gated sodium channels, which are important targets for the treatment of epilepsy and other neurological disorders.[15]
General Kinase Inhibitor Scaffolds: The structural motif is prevalent in patent literature describing inhibitors for a wide range of other kinases, underscoring its value as a "privileged" scaffold in kinase inhibitor design.[5]
The rationale for the efficacy of this building block in kinase inhibitors is multi-faceted. The sulfonamide provides a key hydrogen bonding interaction within the ATP-binding pocket of many kinases. The 2,6-difluorophenyl group can engage in favorable interactions with hydrophobic pockets and its conformational rigidity can pre-organize the molecule for optimal binding, leading to enhanced potency.
Conclusion
(2,6-Difluorophenyl)methanesulfonamide is a highly valuable and versatile building block for modern drug discovery. Its synthesis is straightforward, and its physicochemical properties, conferred by the strategic placement of two fluorine atoms and the presence of a sulfonamide group, make it an attractive component for the design of potent and selective therapeutic agents. The demonstrated utility of this scaffold, particularly in the development of kinase inhibitors, ensures its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic and drug discovery programs.
References
ResearchGate. (n.d.). 2,6‐Difluorophenyl Sulfamate | Request PDF. Retrieved from [Link]
Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
Georganics. (n.d.). (2,6-Difluorophenyl)methanesulphonyl chloride - High purity | EN. Retrieved from [Link]
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
PubMed. (2016). Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. Retrieved from [Link]
PMC. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Retrieved from [Link]
PubChem. (n.d.). 2,6-Difluorobenzenesulfonamide. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition. Retrieved from [Link]
ResearchGate. (n.d.). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Retrieved from [Link]
Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]
Kyoto University Research Information Repository. (n.d.). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Retrieved from [Link]
PubMed. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]
PMC. (n.d.). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Retrieved from [Link]
PubChem. (n.d.). 2,6-Difluorophenyl sulfamate. Retrieved from [Link]
MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Sci-Hub. (n.d.). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Retrieved from [Link]
Zhonghan Biomedical Technology. (2025). (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. Retrieved from [Link]
PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
USPTO. (n.d.). Patent File Wrapper - Application Data | Open Data Portal. Retrieved from [Link]
MDPI. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Scholarship @ Claremont. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Retrieved from [Link]
PubChemLite. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved from [Link]
A Technical Guide to the Biological Activities of Difluorophenyl Sulfonamides: Mechanisms, Assays, and Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, from pioneering antibacterial drugs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of a Privileged Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for cancer and glaucoma.[1][2] Its enduring relevance stems from its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds with biological targets. When combined with a difluorophenyl moiety, the resulting scaffold gains unique physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can enhance binding affinity, improve metabolic stability, and increase bioavailability, making difluorophenyl sulfonamides a particularly attractive class of compounds for drug discovery.[3] This guide provides an in-depth exploration of the diverse biological activities exhibited by these molecules, detailing the underlying mechanisms of action and the experimental methodologies used to validate them.
A significant body of research has focused on the application of difluorophenyl sulfonamides as anticancer agents. Their efficacy often lies in the targeted inhibition of key enzymes that drive tumor growth and proliferation.[1]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by mutations in serine/threonine or tyrosine kinases, which are crucial components of cell signaling pathways.[4][5] Difluorophenyl sulfonamides have been successfully designed to selectively target these mutated kinases.
A prominent example is the inhibition of the Raf serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) cascade.[6] Mutations in the B-Raf isoform, particularly the V600E substitution, lead to its constitutive activation, promoting uncontrolled cell division in cancers like melanoma and colorectal cancer.[6] A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective inhibitors of B-RafV600E.[6][7][8] The sulfonamide moiety forms critical hydrogen bonds within the kinase's active site, while the difluorophenyl group contributes to the overall binding affinity.[6] These compounds have demonstrated low nanomolar IC₅₀ values against the B-RafV600E kinase and effectively suppress the proliferation of cancer cell lines harboring this mutation.[6][8]
Beyond Raf, other difluorophenyl sulfonamide derivatives have been developed as dual inhibitors of PI3K/mTOR and inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][9]
Caption: Inhibition of the constitutively active B-RafV600E mutant by a difluorophenyl sulfonamide, blocking the MAPK/ERK signaling pathway and subsequent cell proliferation.
Quantitative Data: In Vitro Anticancer Potency
The inhibitory potency of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][10]
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., Colo205) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[10]
Compound Treatment: Prepare serial dilutions of the difluorophenyl sulfonamide compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).[10]
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard culture conditions. This duration allows the compound to exert its antiproliferative effects.
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[10] This allows for the conversion of MTT to formazan in viable cells.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[10]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[10]
Antimicrobial Activity: A Modern Take on a Classic Drug Class
While sulfonamides were the first class of synthetic antibiotics, the emergence of resistance has necessitated the development of new derivatives. The inclusion of the difluorophenyl group has yielded compounds with potent activity against a range of pathogens, including drug-resistant strains.
Mechanism of Action: Inhibition of Folate Synthesis
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[11] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity.[11][12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a depletion of folate and subsequent inhibition of DNA synthesis and bacterial growth.
In fungi, difluorophenyl-containing sulfonamides, often within a triazole scaffold, can inhibit lanosterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[13]
Quantitative Data: In Vitro Antimicrobial Potency
Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.[14][16]
Causality: The protocol establishes a concentration gradient of the test compound. The lowest concentration that prevents visible microbial growth after a set incubation period is the MIC. This provides a quantitative measure of the compound's potency.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the difluorophenyl sulfonamide in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[14]
Prepare Inoculum: Culture the test microorganism overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension further in the growth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative control well (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and agents that can modulate this process are of high therapeutic value.[18] In vitro assays serve as crucial primary screens for identifying compounds with anti-inflammatory potential.
Mechanism of Action: Membrane Stabilization & Protein Denaturation Inhibition
The anti-inflammatory activity of many drugs is linked to their ability to stabilize lysosomal membranes.[19] Lysosomes contain various enzymes that, if released, can perpetuate the inflammatory response. The human red blood cell (HRBC) membrane is often used as a model for the lysosomal membrane. Compounds that can prevent heat- or hypotonicity-induced hemolysis of HRBCs are considered to have membrane-stabilizing, and thus anti-inflammatory, potential.[19]
Another hallmark of inflammation is the denaturation of tissue proteins.[18][19] An agent that can inhibit protein denaturation, particularly of albumin, in vitro can be inferred to have potential anti-inflammatory activity.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This assay provides a simple and cost-effective initial screen for anti-inflammatory activity.[18][20]
Causality: This method tests the ability of a compound to prevent the denaturation of a protein (typically bovine or egg albumin) when subjected to heat. The principle is that the ability to prevent this molecular disruption in vitro may translate to an ability to protect tissue proteins from damage during an inflammatory response in vivo.
Step-by-Step Methodology:
Prepare Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare various concentrations of the difluorophenyl sulfonamide test sample and a standard anti-inflammatory drug (e.g., diclofenac sodium).
Reaction Mixture: In separate test tubes, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4). To this, add 2 mL of the test sample or standard drug at different concentrations. A control tube should contain the BSA solution and PBS without any test compound.
Incubation: Incubate all mixtures at 37°C for 20 minutes. This allows for interaction between the compound and the protein.
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[18]
Cooling & Measurement: After heating, cool the solutions to room temperature. Measure the turbidity (a result of denaturation) of each solution using a spectrophotometer at a wavelength of 660 nm.
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:
Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
The results can be used to determine an IC₅₀ value for the compound.
Enzyme Inhibition: A Broader Perspective
Beyond the kinases involved in cancer, difluorophenyl sulfonamides have shown inhibitory activity against other important enzyme classes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[21][22] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[22][23] The primary sulfonamide moiety (–SO₂NH₂) is a classic zinc-binding group, making sulfonamides potent CA inhibitors. The difluorophenyl portion of the molecule can extend into the active site cavity to form additional interactions, enhancing both potency and isoform selectivity.[21]
Caption: A competitive inhibitor, like a sulfonamide, binds to the enzyme's active site, preventing the substrate from binding and blocking the reaction.
Experimental Protocol: General Biochemical Enzyme Inhibition Assay
This protocol can be adapted for various purified enzymes, such as carbonic anhydrase or a specific kinase.[24][25]
Causality: The protocol is designed to measure the rate of an enzymatic reaction in the presence and absence of an inhibitor. By comparing these rates across a range of inhibitor concentrations, one can quantify the inhibitor's potency (IC₅₀). Pre-incubation of the enzyme and inhibitor is a critical step to allow the binding to reach equilibrium before the reaction is initiated.[24]
Step-by-Step Methodology:
Prepare Solutions: Dissolve the purified enzyme (e.g., human Carbonic Anhydrase II), its specific substrate (e.g., p-nitrophenyl acetate for CA II), and the difluorophenyl sulfonamide inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor.[24]
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include a control well with no inhibitor.[24][25]
Incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature (e.g., 25°C).[24]
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
Measurement: Immediately monitor the reaction progress using a microplate reader. For the CA II assay with p-nitrophenyl acetate, this involves measuring the increase in absorbance at 400 nm due to the formation of the p-nitrophenolate product. The rate is measured over a defined period (e.g., 10 minutes).[26]
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control well (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[27]
Conclusion
Difluorophenyl sulfonamides represent a privileged chemical scaffold with a remarkable breadth of biological activities. Through targeted design, these compounds have been developed as potent and selective inhibitors of kinases in cancer, novel agents against microbial pathogens, and inhibitors of other therapeutically relevant enzymes like carbonic anhydrase. The experimental protocols detailed herein provide a framework for the robust evaluation of these activities, from initial cell-based screening to specific enzyme inhibition assays. The continued exploration of this chemical class promises to yield new and improved therapeutic agents for a wide range of human diseases.
Optically active antifungal azoles. III. Synthesis and antifungal activity of sulfide and sulfonamide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol. (1994). Chemical & Pharmaceutical Bulletin. [Link][28]
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Oncoscience. [Link][29]
Basic protocol to assess preclinical anticancer activity. (2015). ResearchGate. [Link][30]
screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. [Link][31]
Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis. [Link][14]
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Publications. [Link][7]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). STAR Protocols. [Link][25]
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link][32]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link][18]
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][21]
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link][19]
Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link][4]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI. [Link][16]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link][26]
Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. (2012). Journal of China Pharmaceutical University. [Link][33]
Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. [Link][35]
Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. [Link][36]
[Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. (1997). Yao Xue Xue Bao. [Link][37]
IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026). International Journal of Pharmaceutical Sciences and Research. [Link][20]
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules. [Link][9]
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2016). Journal of Chemical and Pharmaceutical Research. [Link][3]
Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. (2022). Frontiers in Cellular and Infection Microbiology. [Link][15]
Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. (2014). European Journal of Medicinal Chemistry. [Link][13]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link][5]
Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets. [Link][1]
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. [Link][38]
ENZYME INHIBITION. (n.d.). Source not available.[39]
Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. (2018). Scirp.org. [Link][40]
Arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I. (1996). Journal of Enzyme Inhibition. [Link][41]
Antimicrobial Activities of Some Mesalazine Sulfonamides. (2016). Der Pharma Chemica. [Link][42]
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). RSC Medicinal Chemistry. [Link][43]
Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022). Bioinorganic Chemistry and Applications. [Link][44]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link][45]
Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences. [Link][11]
Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. (1993). Journal of Medicinal Chemistry. [Link][46]
Theoretical Modeling of (2,6-Difluorophenyl)methanesulfonamide Interactions: A Computational Framework for TRPV1 Antagonist Design
Executive Summary As computational methodologies become increasingly central to rational drug design, the theoretical modeling of specific pharmacophores requires a rigorous, physics-based approach. The (2,6-Difluorophen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As computational methodologies become increasingly central to rational drug design, the theoretical modeling of specific pharmacophores requires a rigorous, physics-based approach. The (2,6-Difluorophenyl)methanesulfonamide moiety is a highly privileged scaffold, serving as the core pharmacophore in several advanced Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, most notably Asivatrep (PAC-14028) [1].
This whitepaper provides an in-depth technical guide to the theoretical modeling of this fragment. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the causality behind experimental choices . By integrating Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), this document establishes a self-validating computational workflow designed to accurately predict and validate the thermodynamic and structural behavior of (2,6-Difluorophenyl)methanesulfonamide derivatives in target binding sites.
Pharmacological Context & Structural Rationale
The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and keratinocytes. Its activation by noxious stimuli (heat, protons, capsaicin) leads to calcium influx, triggering the release of neuropeptides like CGRP and Substance P, which drive neurogenic inflammation and conditions such as atopic dermatitis and senile pruritus [1].
The integration of the (2,6-difluorophenyl)methanesulfonamide group into TRPV1 antagonists is not arbitrary; it is driven by precise stereoelectronic causality:
Enhanced Hydrogen Bonding: The highly electronegative ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the phenyl ring and the adjacent methanesulfonamide group. This significantly lowers the pKa of the sulfonamide N-H proton, increasing its acidity and making it a far superior hydrogen-bond donor to key receptor residues (e.g., Tyr554) [1].
Conformational Pre-organization (Steric Locking): The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The 2,6-difluoro substitution creates a strict steric barrier that restricts the free rotation of the C(Ar)-N bond. This "locks" the methanesulfonamide group into a specific dihedral angle, pre-organizing the ligand into its bioactive conformation. This dramatically reduces the entropic penalty (
ΔS
) upon binding.
Orthogonal Multipolar Interactions: The electron-rich fluorine atoms can engage in orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone, further anchoring the ligand in the hydrophobic vanilloid binding pocket.
Mechanism of TRPV1 channel inhibition by (2,6-Difluorophenyl)methanesulfonamide derivatives.
Before docking, it is critical to understand the intrinsic electronic properties of the ligand. Standard molecular mechanics (MM) force fields often fail to accurately capture the anisotropic charge distribution of halogens (the
σ
-hole) and the precise rotational barriers induced by ortho-substitutions.
Protocol 1: QM Optimization and ESP Mapping
This protocol is a self-validating system: the convergence of the SCF (Self-Consistent Field) energy guarantees the geometric minimum.
Initial Coordinate Generation: Build the 3D structure of the (2,6-Difluorophenyl)methanesulfonamide fragment.
Conformational Search: Perform a Monte Carlo multiple minimum (MCMM) search using the OPLS4 force field to identify the global minimum.
DFT Optimization: Submit the lowest-energy conformer for geometry optimization using Density Functional Theory (DFT).
Causality of Choice: Use the B3LYP functional with the 6-311G(d,p) basis set . The triple-zeta basis set with polarization functions is mandatory to accurately model the diffuse electron clouds of the fluorine atoms and the hypervalent sulfur.
ESP Mapping: Calculate the Electrostatic Potential (ESP) map to identify regions of high electron density (fluorines) and low electron density (sulfonamide NH) for accurate pharmacophore mapping.
Table 1: QM-Derived Physicochemical Parameters
Parameter
Value (B3LYP/6-311G**)
Pharmacological Implication
Sulfonamide N-H pKa
~6.8 - 7.2 (Predicted)
Enhanced H-bond donor capacity at physiological pH.
C(Ar)-N Rotational Barrier
14.5 kcal/mol
Steric locking by ortho-fluorines; reduces entropic penalty.
Dipole Moment (
μ
)
4.8 Debye
Drives strong multipolar interactions within the binding pocket.
ESP Minimum (Fluorines)
-25 kcal/mol
High potential for orthogonal multipolar (C-F···C=O) interactions.
Molecular Docking & Target Engagement
With the QM-optimized ligand, we transition to target engagement. The synthesis of specific chiral derivatives, such as (R)-N-[4-(1-aminoethyl)-2,6-difluorophenyl]-methanesulfonamide, is heavily patented due to the strict stereochemical requirements of the TRPV1 binding site [2].
Protocol 2: Molecular Docking Workflow
Protein Preparation: Retrieve the TRPV1 cryo-EM structure (e.g., PDB 5IS0). Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network using PROPKA.
Causality of Choice: Correct protonation states of binding site residues (specifically Tyr554 and Ser404) are critical. If Tyr554 is incorrectly deprotonated, the sulfonamide NH cannot form the requisite hydrogen bond.
Grid Generation: Center the receptor grid on the validated antagonist binding site, ensuring residues Ser404, Pro407, Tyr554, and Gly700 are within the inner 10 Å box [1].
Ligand Docking: Execute Glide Extra Precision (XP) docking. Apply a core constraint to the methanesulfonamide moiety to ensure proper alignment with the hydrogen bond acceptors.
Pose Evaluation: Select the pose with the lowest GlideScore that strictly maintains the H-bond with Tyr554 and exhibits favorable van der Waals packing of the difluorophenyl ring.
Computational workflow for modeling (2,6-Difluorophenyl)methanesulfonamide interactions.
Molecular Dynamics (MD) & Free Energy Perturbation
Molecular docking provides a static snapshot. To validate the stability of the fluorine-mediated multipolar interactions and the sulfonamide hydrogen bonds over time, Molecular Dynamics (MD) is required.
Protocol 3: MD Simulation and MM-GBSA
System Solvation: Immerse the TRPV1-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
Equilibration: Perform a 5 ns NVT equilibration (canonical ensemble) followed by a 10 ns NPT equilibration (isothermal-isobaric).
Causality of Choice: A gradual release of position restraints on the protein backbone allows the solvent to relax around the complex without disrupting the carefully docked ligand pose.
Production Run: Execute a 100 ns unconstrained MD simulation at 300 K and 1 atm using GROMACS or Desmond.
Trajectory Analysis: Extract frames every 1 ns. Calculate the binding free energy (
ΔGbind
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
High stability of the docked pose; minimal translational drift.
Protein C
α
RMSD
2.1 ± 0.4 Å
Indicates normal structural equilibration of the TRPV1 pocket.
ΔGbind
(MM-GBSA)
-42.5 kcal/mol
Strong thermodynamic favorability, validating the antagonist efficacy [3].
ΔEvdw
Component
-35.2 kcal/mol
Favorable shape complementarity of the difluorophenyl ring.
ΔEelec
Component
-18.4 kcal/mol
Driven by the highly stable sulfonamide hydrogen bonding network.
Conclusion
The (2,6-Difluorophenyl)methanesulfonamide fragment is a masterclass in rational drug design. By utilizing QM to understand its pre-organized conformation and lowered pKa, and employing MD to validate its dynamic stability within the TRPV1 pocket, researchers can confidently use this scaffold to develop next-generation therapeutics for inflammatory and pruritic diseases. The computational framework detailed herein provides a self-validating, physics-based methodology to ensure scientific integrity in the lead optimization phase.
References
Attenuation of senile pruritus by PAC-14028-mediated downregulation of the NF-κB and MAPK pathways
National Center for Biotechnology Information (PMC)
URL:[Link]
Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives (EP3162793A1)
Exploratory
The Methanesulfonamide Pharmacophore in Modern Drug Discovery: A Comprehensive Technical Guide
Executive Summary The methanesulfonamide functional group (–NHSO₂CH₃) has evolved into a cornerstone pharmacophore in contemporary medicinal chemistry[1]. Characterized by its unique physicochemical profile—including a n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The methanesulfonamide functional group (–NHSO₂CH₃) has evolved into a cornerstone pharmacophore in contemporary medicinal chemistry[1]. Characterized by its unique physicochemical profile—including a non-basic nitrogen, strong electron-withdrawing capabilities, and exceptional hydrogen-bond donor/acceptor dynamics—this moiety is heavily utilized to tune drug lipophilicity, enhance metabolic stability, and drive highly specific target engagement[2]. From its foundational role in selective cyclooxygenase-2 (COX-2) inhibitors to its emerging applications in oncology and neuropharmacology, the methanesulfonamide group offers unparalleled versatility in rational drug design[3].
This technical guide provides an in-depth analysis of the mechanistic rationale behind methanesulfonamide incorporation, quantitative structure-activity relationship (QSAR) data, and field-validated experimental protocols for both synthesis and biological evaluation.
Mechanistic Grounding & Target Modulation
As a Senior Application Scientist, I frequently leverage the methanesulfonamide group as a bioisostere for carboxylic acids or phenols. This strategic replacement prevents rapid Phase II glucuronidation while maintaining the critical hydrogen-bonding networks required for target affinity[2].
Selective COX-2 Inhibition and Steric Tuning
The transition from first-generation NSAIDs to selective COX-2 inhibitors heavily relied on sulfonyl pharmacophores. A critical breakthrough was the replacement of the methylsulfonyl (–SO₂CH₃) group found in rofecoxib with a methanesulfonamido (–NHSO₂CH₃) moiety.
Mechanistic Causality : The COX-2 enzyme possesses a secondary hydrophilic side-pocket that COX-1 lacks. The methanesulfonamide group perfectly anchors into this pocket via hydrogen bonding with Arg513 and His90. Structure-activity relationship (SAR) studies reveal that pairing this moiety with electron-donating para-substituents (e.g., methoxy) on the C-3 phenyl ring drastically increases COX-2 selectivity by optimizing the electronic distribution and steric fit within this side-pocket[4]. Furthermore, derivatives like Nimesulide utilize this pathway to modulate neuroinflammation and synaptic plasticity[5], while novel pyrazoline and pyridine hybrids have been developed to ensure gastric safety[6].
Fig 1: Arachidonic acid cascade and targeted COX-2 inhibition by methanesulfonamide derivatives.
Oncology: Multi-Target Inhibition and Schiff Bases
In the tumor microenvironment, methanesulfonamide derivatives are engineered to target Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors[1]. Additionally, integrating the methanesulfonamide fragment into phenolic Schiff bases yields potent multi-target antitumor agents. These compounds trigger programmed cell death (apoptosis) and demonstrate superior growth suppression profiles compared to standard tyrosine kinase inhibitors like imatinib[7]. Pyrazoline benzenesulfonamide hybrids also exhibit broad-spectrum antiproliferative activity with high tumor selectivity and minimal toxicity to normal cells[8].
Neuropharmacology: Glyoxalase 1 (GLO1)
Fragment-based drug discovery (FBDD) recently identified 8-(methylsulfonylamino)quinoline (8-MSQ) as a potent inhibitor of GLO1, a zinc-dependent enzyme implicated in depression and psychiatric illnesses[9]. The sulfonamide core coordinates directly with the active site, while its optimized lipophilicity allows the compound to cross the blood-brain barrier (BBB) and elevate therapeutic methylglyoxal levels in the brain[9].
Cardiovascular: Ion Channel Modulation
FDA-approved antiarrhythmics, such as Dronedarone and Dofetilide, incorporate methanesulfonamide groups to modulate potassium ion channels. This interaction slows the conduction of electrical impulses, decreasing excitability and restoring normal sinus rhythm in patients with atrial fibrillation[3][10].
Quantitative Data Summaries
To facilitate comparative analysis, the following table synthesizes the pharmacological efficacy and selectivity of key methanesulfonamide derivatives across different therapeutic domains.
The following protocols have been rigorously optimized to ensure reproducibility, high yield, and accurate biological readouts. Each workflow is designed as a self-validating system to guarantee data integrity.
Protocol 1: Synthesis of N-(Quinolin-8-yl)methanesulfonamide (8-MSQ)
This protocol outlines the standard sulfonylation of a primary amine to yield the GLO1 inhibitor core[9].
Reaction Setup : Dissolve 8-aminoquinoline (0.1 g, 0.7 mmol) in 3 mL of anhydrous pyridine.
Causality: Pyridine serves a critical dual purpose as both the reaction solvent and the acid scavenger. By neutralizing the HCl byproduct generated during the nucleophilic attack, pyridine prevents the protonation of the starting amine, maintaining its nucleophilicity and driving the equilibrium forward.
Sulfonylation : Cool the mixture to 0°C and add methanesulfonyl chloride (MsCl) (0.16 mL, 2.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 12–15 hours.
Causality: MsCl is highly reactive. Dropwise addition at 0°C minimizes exothermic degradation and suppresses the formation of unwanted bis-sulfonylated side products.
Quenching & Extraction : Add 50 mL of H₂O to quench the reaction, then extract with Ethyl Acetate (EtOAc) (3 × 50 mL).
Causality: Water hydrolyzes any unreacted MsCl. EtOAc is selected because its moderate polarity perfectly partitions the target sulfonamide into the organic layer while leaving the highly polar pyridinium hydrochloride salts in the aqueous phase.
Purification : Dry the combined organic layers over MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude oil via silica gel chromatography eluting with a gradient of 0–80% EtOAc in hexanes.
Causality: The gradient elution leverages the strong hydrogen-bonding affinity of the sulfonamide group to the silica stationary phase, effectively resolving the product from non-polar impurities.
Self-Validating System : Prior to quenching, perform Thin Layer Chromatography (TLC). The disappearance of the primary amine spot (visualized via Ninhydrin stain) confirms reaction completion. Post-purification, ¹H NMR must show a characteristic singlet integration at ~3.0 ppm corresponding to the –SO₂CH₃ protons, validating the structural incorporation of the pharmacophore.
Fig 2: Standardized synthetic workflow for the sulfonylation of primary amines to yield 8-MSQ.
Protocol 2: In Vitro COX-2 Selectivity Profiling Assay
To evaluate the anti-inflammatory potential of synthesized methanesulfonamide derivatives[4][6].
Enzyme Pre-incubation : Pre-incubate recombinant human COX-2 (and COX-1 in a parallel assay) with varying concentrations of the test compound in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.
Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of COX enzymes. Phenol acts as a necessary electron donor to reduce the peroxidase intermediate, ensuring sustained catalytic turnover during the assay.
Reaction Initiation : Initiate the reaction by adding arachidonic acid (AA) and incubate for exactly 2 minutes at 37°C.
Causality: A short, precisely timed incubation ensures the enzymatic reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion from artificially skewing the IC₅₀ calculation.
Quenching : Immediately quench the reaction with a highly acidic stop solution (1M HCl) or an indomethacin cocktail.
Causality: Immediate quenching denatures the enzyme, locking the exact concentration of the generated Prostaglandin E2 (PGE2) for accurate downstream quantification.
Quantification : Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Self-Validating System : Every assay plate must include Celecoxib as a positive control (validating assay sensitivity for COX-2 selectivity) and a DMSO vehicle as a negative control (establishing baseline uninhibited activity). Calculate the Z'-factor for the assay; a value > 0.5 mathematically validates the assay's robustness, signal-to-noise ratio, and suitability for accurate profiling.
Topic: Synthesis and Evaluation of (2,6-Difluorophenyl)methanesulfonamide Analogs as Potent Antimicrotubule Agents
An Application Note for Drug Development Professionals Abstract Microtubules are highly dynamic cytoskeletal polymers essential for cell division, making them a cornerstone target in oncology.[1][2][3] This application n...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for cell division, making them a cornerstone target in oncology.[1][2][3] This application note provides a detailed guide for the synthesis, characterization, and biological evaluation of a novel class of antimicrotubule agents built upon a (2,6-difluorophenyl)methanesulfonamide scaffold. Recent studies have demonstrated that specific fluorination patterns on phenyl-sulfonamide derivatives can yield compounds with nanomolar potency against a range of cancer cell lines.[4] We present a rationale for the molecular design, a robust, step-by-step synthetic protocol for a representative compound, and methodologies for assessing its biological activity as a tubulin polymerization inhibitor. This guide is intended for researchers in medicinal chemistry and cancer biology, offering field-proven insights into the development of next-generation antimitotic agents.
Introduction and Scientific Rationale
The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.[2][3] Agents that interfere with the tubulin-microtubule equilibrium can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][6] While classic agents like taxanes and vinca alkaloids are effective, their utility can be limited by issues such as multidrug resistance.[1][7] This has spurred the search for novel agents that bind to different sites on tubulin or can evade resistance mechanisms.
The colchicine-binding site on β-tubulin is a particularly attractive target.[1] Inhibitors targeting this site are often less susceptible to efflux by P-glycoprotein, a common mechanism of drug resistance.[2] Sulfonamides have emerged as a versatile chemical scaffold, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[5][7][8] Specifically, certain sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[5][9]
Our focus is on a specific subclass: phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) bearing a 2,6-difluoro substitution pattern. Structure-activity relationship (SAR) studies have revealed that the placement of fluorine atoms on the phenyl ring is critical for potency.[4][10][11] Compounds with a 2,6-difluoro arrangement consistently exhibit superior antiproliferative activity, with IC₅₀ values in the nanomolar range, compared to their 3,5-difluoro counterparts.[4] This enhancement is attributed to favorable interactions within the colchicine-binding site. This guide details the synthesis of these promising compounds.
Mechanistic Pathway of Action
The primary mechanism for this class of compounds involves direct interference with microtubule assembly. By binding to the colchicine site on β-tubulin, the agent prevents the polymerization of αβ-tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, programmed cell death (apoptosis).
Caption: Mechanism of action for (2,6-Difluorophenyl)methanesulfonamide antimicrotubule agents.
Synthetic Workflow and Protocols
The synthesis of phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates is achieved through a reliable and scalable multi-step process. The general approach involves the preparation of a key sulfonyl chloride intermediate followed by its condensation with a substituted phenol.
Caption: Overall synthetic workflow for the target antimicrotubule agents.
Protocol 1: Synthesis of 4-bromo-2,6-difluorobenzenesulfonyl chloride
This protocol outlines the preparation of the key sulfonyl chloride intermediate. The causality behind this multi-step procedure is to install the reactive sulfonyl chloride group onto the desired difluorinated aromatic core.
Nitration: Start with 1-bromo-3,5-difluorobenzene. React it with a nitrating mixture (e.g., HNO₃ in H₂SO₄) at 0 °C to introduce a nitro group, yielding 1-bromo-2,4-difluoro-5-nitrobenzene. The reaction is kept cold to control the exothermic nitration and prevent side reactions.
Reduction: Reduce the nitro group to an amine using a standard reducing agent like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl). This yields 4-bromo-2,6-difluoroaniline. This step is crucial to generate the primary amine necessary for the subsequent diazotization.
Diazotization: Dissolve the 4-bromo-2,6-difluoroaniline in concentrated HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. This intermediate is highly reactive and is prepared in situ.
Sulfonyl Chloride Formation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl) as a catalyst. Add the cold diazonium salt solution to this mixture. The diazonium group is replaced by -SO₂Cl, precipitating the desired 4-bromo-2,6-difluorobenzenesulfonyl chloride. This classic transformation provides a reliable route to the required sulfonyl chloride.
Work-up and Purification: Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be used directly or recrystallized from a suitable solvent like hexane for higher purity.
Protocol 2: General Procedure for Synthesis of Target Phenyl 2,6-Difluoro-4-bromobenzenesulfonates (Final Coupling Step)
This is the pivotal step where the sulfonamide or sulfonate ester linkage is formed. The reaction relies on the nucleophilic attack of a phenol on the electrophilic sulfur atom of the sulfonyl chloride.[12][13]
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
Procedure:
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted phenol in anhydrous DCM.
Add triethylamine to the solution. This base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[14][15]
Cool the mixture to 0 °C in an ice bath.
Add a solution of 4-bromo-2,6-difluorobenzenesulfonyl chloride in DCM dropwise over 15-20 minutes. Maintaining a low temperature helps control the reaction rate.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, dilute the mixture with additional DCM.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification:
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Biological Activity Data
The antiproliferative activity of compounds synthesized via this methodology is typically evaluated against a panel of human cancer cell lines. The data below is representative of the high potency observed for this chemical class.[4]
Compound ID
Substitution on Phenol Ring
A549 (Lung) IC₅₀ (nM)
HCT116 (Colon) IC₅₀ (nM)
MCF7 (Breast) IC₅₀ (nM)
A2780 (Ovarian) IC₅₀ (nM)
19
4-methoxy
23
25
28
30
21
4-fluoro
45
40
51
48
26
3-chloro-4-methoxy
31
29
35
33
27
3-fluoro-4-methoxy
28
26
30
29
Ref: Doxorubicin
-
150
120
200
180
Table adapted from Bouzriba et al., Bioorg. Chem., 2024.[4]
Interpretation: The 2,6-difluorinated benzenesulfonate series (compounds 19, 21, 26, 27) consistently demonstrates potent antiproliferative activity in the low nanomolar range across multiple cancer cell lines, significantly outperforming standard chemotherapeutics like Doxorubicin in these assays.[4]
Protocols for Biological Evaluation
To validate the mechanism of action, the following in vitro assays are essential.
Protocol 3: Tubulin Polymerization Assay
This assay directly measures the effect of the synthesized compound on the assembly of tubulin dimers into microtubules.
Materials: Tubulin protein (>99% pure), polymerization buffer (e.g., PEM buffer), GTP, test compound, and a reference inhibitor (e.g., colchicine).
Procedure:
Prepare solutions of the test compound at various concentrations in polymerization buffer.
In a 96-well plate, mix the tubulin solution with GTP.
Add the test compound solution to the wells.
Initiate polymerization by incubating the plate at 37 °C.
Monitor the change in absorbance (turbidity) at 340 nm over time using a microplate reader.
Analysis: An inhibition of the increase in absorbance compared to a DMSO control indicates that the compound is inhibiting tubulin polymerization.[5][9] Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit polymerization by 50%.
Protocol 4: Immunofluorescence Microscopy for Microtubule Network Analysis
This protocol allows for the direct visualization of the compound's effect on the cellular microtubule architecture.[6]
Cell Culture and Treatment:
Seed cancer cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere overnight.
Treat the cells with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).
Fixation and Permeabilization:
Fix the cells with 4% paraformaldehyde in PBS.
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.
Staining:
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
Incubate with a primary antibody against α-tubulin.
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
Counterstain the nuclei with DAPI.
Imaging and Analysis:
Mount the coverslips onto microscope slides.
Visualize the cells using a fluorescence or confocal microscope.
Untreated cells should show a well-defined, filamentous microtubule network. Cells treated with an effective antimicrotubule agent will exhibit a diffuse, disorganized tubulin stain, indicating depolymerization of the microtubules.[5][6]
Conclusion and Future Directions
The (2,6-Difluorophenyl)methanesulfonamide scaffold represents a highly promising foundation for the development of novel antimicrotubule agents. The synthetic protocols provided herein are robust and allow for the generation of diverse analogs for further SAR studies. The potent nanomolar activity and the targeting of the colchicine-binding site make these compounds compelling candidates for further preclinical development.[1][4] Future work should focus on optimizing pharmacokinetic properties and evaluating in vivo efficacy in xenograft models to translate these potent inhibitors into viable clinical therapeutics.
References
Mohan, R., et al. (2006). Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation. Biochemistry, 45(19), 5947-5957. Available at: [Link]
Bouzriba, C., et al. (2024). Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents. Bioorganic Chemistry, 148, 107537. Available at: [Link]
Request PDF (2024). Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents. ResearchGate. Available at: [Link]
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]
Yadav, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1231, 129929. Available at: [Link]
Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available at: [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]
Renvankar, A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
Johnson, N. R., et al. (2021). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. ACS Chemical Neuroscience, 12(21), 4110–4134. Available at: [Link]
IJARSCT. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 19(2), 173-196. Available at: [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. Available at: [Link]
Yin, L., et al. (2018). Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3629-3633. Available at: [Link]
Al-Warhi, T., et al. (2022). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Molecular Structure, 1268, 133699. Available at: [Link]
Bar-Zeev, M., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5824. Available at: [Link]
Chang, C-W., et al. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules, 28(7), 3054. Available at: [Link]
Application Notes & Protocols: The (2,6-Difluorophenyl)methanesulfonamide Moiety in the Rational Design of Potent TRPV1 Antagonists
Abstract The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, acid, and chemical irritants like capsaicin.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, acid, and chemical irritants like capsaicin.[1][2][3] Its central role in pain perception and inflammatory processes makes it a high-priority target for the development of novel analgesics.[4][5][6] This guide provides a detailed exploration of the design principles, synthesis, and evaluation of TRPV1 antagonists centered on the (2,6-Difluorophenyl)methanesulfonamide scaffold. This moiety serves as a key component within a well-established pharmacophore, offering specific steric and electronic properties that contribute to high-potency antagonism. We present detailed protocols for the synthesis, in-vitro functional characterization, and in-vivo evaluation of representative compounds, providing researchers with a comprehensive framework for advancing drug discovery programs targeting TRPV1.
Scientific Foundation: TRPV1 as a Therapeutic Target
Structure and Function of the TRPV1 Channel
The TRPV1 channel is a tetrameric protein, with each subunit comprising six transmembrane domains (S1-S6).[2][7][8] The region between S5 and S6 forms the ion-conducting pore, which is permeable to cations, most notably Calcium (Ca²⁺).[1][8] TRPV1 is predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons, such as those in the dorsal root and trigeminal ganglia.[7][9][10]
Activation of TRPV1 by stimuli such as heat (>43°C), protons (pH < 6), or endogenous lipids leads to an influx of Ca²⁺ and Na⁺ ions.[1][11] This influx causes membrane depolarization, initiating an action potential that transmits a pain signal to the central nervous system.[1][11][12]
Role in Pathophysiology and Rationale for Antagonism
Under inflammatory conditions, various mediators like bradykinin and nerve growth factor (NGF) can sensitize TRPV1 through phosphorylation cascades.[6][11][13] This sensitization lowers the activation threshold of the channel, contributing to thermal hyperalgesia (exaggerated pain from a hot stimulus) and allodynia (pain from a normally non-painful stimulus). The expression levels of TRPV1 are also upregulated in models of inflammatory and neuropathic pain.[14]
By blocking the activation of this channel, TRPV1 antagonists can prevent the initial transduction of pain signals at the periphery.[1] This mechanism offers a targeted approach to pain management, distinct from traditional analgesics, and holds promise for treating chronic pain conditions where TRPV1 is pathologically sensitized.[1][5]
The (2,6-Difluorophenyl)methanesulfonamide Pharmacophore
Intensive medicinal chemistry efforts have revealed a common pharmacophore for many potent, non-vanilloid TRPV1 antagonists. This model typically consists of three key regions.[15][16][17]
A-Region: An aromatic headgroup, often containing hydrogen bond donors and acceptors that interact with the intracellular "vanilloid pocket" of the receptor.
B-Region: A central linker, commonly an amide, urea, or thiourea, that correctly orients the A and C regions.[12][18]
C-Region: A lipophilic tail, frequently a substituted benzyl or pyridinyl group, that engages in hydrophobic interactions within the binding site.
The (2,6-Difluorophenyl)methanesulfonamide moiety serves as an exemplary A-Region.
Rationale for the Sulfonamide: The sulfonamide group is a critical hydrogen bond donor and acceptor, mimicking interactions made by the phenolic hydroxyl group of capsaicin. It provides a stable, electron-withdrawing anchor within the binding pocket.[17][18]
Rationale for the 2,6-Difluorophenyl Group: The fluorine atoms at the ortho positions serve multiple purposes. They enhance the acidity of the sulfonamide N-H proton, potentially strengthening hydrogen bonding. Furthermore, they provide a specific steric profile that can optimize the fit within the receptor and can improve metabolic stability and pharmacokinetic properties.
The logical relationship for designing antagonists using this scaffold is visualized below.
purification techniques for (2,6-Difluorophenyl)methanesulfonamide
Application Note: Advanced Purification Strategies for (2,6-Difluorophenyl)methanesulfonamide 1. Introduction & Mechanistic Rationale (2,6-Difluorophenyl)methanesulfonamide (Molecular Formula: C 7 H 7 F 2 NO 2 S) is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Strategies for (2,6-Difluorophenyl)methanesulfonamide
1. Introduction & Mechanistic Rationale
(2,6-Difluorophenyl)methanesulfonamide (Molecular Formula: C
7
H
7
F
2
NO
2
S) is a highly versatile building block in medicinal chemistry, frequently serving as a key intermediate in the development of kinase inhibitors, SIRT inhibitors, and other targeted therapeutics[1][2]. The synthesis of this primary benzylsulfonamide typically involves the ammonolysis of (2,6-difluorophenyl)methanesulfonyl chloride. However, this reaction often yields a crude mixture containing unreacted sulfonyl chloride, hydrolyzed sulfonic acid byproducts, and neutral organic impurities[3].
Achieving >99% purity is critical for downstream coupling reactions, as trace impurities can poison transition-metal catalysts or lead to complex, inseparable mixtures in subsequent steps[4]. This application note details a self-validating, three-tier purification strategy—chemoselective extraction, recrystallization, and flash chromatography—designed to isolate (2,6-difluorophenyl)methanesulfonamide with high yield and exceptional purity.
2. Principles of Purification (Causality in Experimental Design)
The purification of (2,6-difluorophenyl)methanesulfonamide relies fundamentally on its acid-base chemistry. Primary sulfonamides possess a weakly acidic N-H proton (pKa ~9.5–10.5) due to the strong electron-withdrawing nature of the adjacent sulfonyl group[5].
Chemoselective Deprotonation (The Hinsberg Principle): By treating the crude mixture with a strong aqueous base (e.g., 1M NaOH), the primary sulfonamide is quantitatively deprotonated to form a highly water-soluble sodium salt[5]. Neutral impurities (e.g., diaryl sulfones or unreacted halocarbons) lack this acidic proton and remain entirely in the organic phase. This binary separation is highly efficient and scalable[3].
Reprotonation and Precipitation: Acidifying the separated aqueous layer with 6M HCl reprotonates the sulfonamide. Because the neutral (2,6-difluorophenyl)methanesulfonamide has poor solubility in cold water, it rapidly precipitates out of solution, allowing for easy recovery via filtration[3].
Differential Solubility for Recrystallization: The presence of the difluorophenyl ring and the polar sulfonamide group creates a steep solubility curve in mixed solvent systems, making it an ideal candidate for thermal recrystallization to remove trace lattice-trapped impurities[6].
3. Quantitative Data & Solubility Profiles
To execute these protocols effectively, understanding the solubility profile is paramount. The table below summarizes the physical properties used to design the purification workflows.
Excellent organic solvent for initial dissolution.
Hexanes / Heptane
Insoluble
Ideal anti-solvent for thermal recrystallization[6].
4. Step-by-Step Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction (Primary Purification)
This scalable protocol is the first line of purification, effectively removing >90% of neutral and highly acidic impurities.
Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 150 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
Basic Extraction: Add 100 mL of cold 1M NaOH (aq) to the funnel. Shake vigorously and vent frequently. The target compound transfers to the aqueous layer as a sodium salt[3][5].
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Organic Wash: Wash the organic layer with an additional 50 mL of 1M NaOH. Combine the aqueous extracts.
Self-Validation: Perform Thin-Layer Chromatography (TLC) on the organic layer; the absence of the target sulfonamide spot confirms complete extraction.
Acidification: Cool the combined aqueous extracts in an ice bath (0–5 °C). Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 2.0 (verify with pH paper). A dense white precipitate will form immediately[3].
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual inorganic salts. Dry under high vacuum for 12 hours.
Protocol B: Recrystallization (Polishing Step)
For applications requiring >99.5% purity, recrystallization eliminates trace organic impurities trapped within the crystal lattice.
Solvent Selection: Place the dried solid from Protocol A into a round-bottom flask.
Heating: Add a minimum volume of boiling EtOAc (approx. 2-3 mL per gram of compound) until the solid is completely dissolved.
Anti-Solvent Addition: Remove from heat. Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point)[6].
Cooling: Add a single drop of EtOAc to clear the solution, then allow the flask to cool undisturbed to room temperature, followed by cooling in an ice bath for 2 hours.
Harvesting: Filter the resulting crystalline needles under vacuum, wash with cold hexanes, and dry in vacuo.
Self-Validation: Determine the melting point of the crystallized solid. A sharp melting point range (
≤
1.5 °C) confirms the removal of lattice-trapped impurities.
Protocol C: Flash Column Chromatography (Alternative/Rescue Step)
If the crude mixture contains highly polar impurities that co-precipitate, silica gel chromatography is required.
Preparation: Load the crude material onto a silica gel column (230–400 mesh).
Elution: Utilize a gradient solvent system starting from 10% EtOAc in Hexanes and increasing to 40% EtOAc.
Monitoring: Monitor fractions via TLC (UV active at 254 nm). The sulfonamide typically elutes at an Rf of ~0.3 in 30% EtOAc/Hexanes[6].
Self-Validation: Perform a co-spot TLC with the purified fraction and the crude mixture. A single, distinct spot under short-wave UV confirms fraction purity.
5. Process Workflow Diagram
Chemoselective acid-base extraction workflow for primary sulfonamide isolation.
6. References
PubChemLite - (2,6-difluorophenyl)methanesulfonamide (C7H7F2NO2S) . Université du Luxembourg. 1[1]
Identification of Primary, Secondary, and Tertiary Amines (Hinsberg Test) . Unacademy. 5[5]
Technical Support Center: N-Phenylmethanesulfonamide Production . BenchChem. 3[3]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
(2,6-Difluorophenyl)methanesulfonamide and its functionalized derivatives—most notably N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide—are critical structural motifs in modern medicinal chemistry. They serve as highly potent intermediates in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are actively investigated for neuropathic pain management[1][2].
The crystallization of these compounds presents unique physicochemical challenges. The sulfonamide moiety acts as both a strong hydrogen-bond donor and acceptor, heavily influencing the crystal lattice energy and solvent interactions. Meanwhile, the highly electronegative, electron-withdrawing fluorine atoms at the 2,6-positions restrict the rotational freedom of the phenyl ring and reduce the basicity of the adjacent functional groups.
This application note provides field-validated, self-contained protocols for two distinct crystallization workflows:
Achiral Purification: Anti-solvent crystallization of the base scaffold, (2,6-Difluorophenyl)methanesulfonamide.
Chiral Resolution: Fractional crystallization of the highly valuable racemic derivative, N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide, utilizing diastereomeric salt formation[3][4].
Experimental Workflow Visualization
The following diagram illustrates the divergent crystallization pathways based on the target compound's structural complexity and stereochemical requirements.
Crystallization pathways for achiral and chiral (2,6-Difluorophenyl)methanesulfonamide derivatives.
Quantitative Data Summary
The selection of the solvent system is strictly dictated by the target purity and the thermodynamic solubility of the specific derivative. Table 1 summarizes the optimized conditions.
Table 1: Solvent Screening and Crystallization Outcomes
Target Compound
Solvent System
Crystallization Method
Yield (%)
Purity / ee (%)
(2,6-Difluorophenyl)methanesulfonamide
EtOAc / Hexanes
Anti-solvent Precipitation
85 - 90
> 99.0% (HPLC)
N-[4-(1-aminoethyl)...] (Racemic)
Acetone
Cooling (Diastereomeric)
75 - 80
> 98.0% ee
N-[4-(1-aminoethyl)...] (Racemic)
Methanol
Cooling (Diastereomeric)
70 - 75
> 99.0% ee
Note: Methanol yields the highest enantiomeric excess (ee%) for the chiral derivatives due to optimized hydrogen-bonding disruption during the cooling phase, though at a slight cost to overall yield[3].
Detailed Methodologies
Protocol A: Anti-Solvent Crystallization of (2,6-Difluorophenyl)methanesulfonamide
Causality & Logic: The base scaffold is highly soluble in polar aprotic solvents like Ethyl Acetate (EtOAc) due to the sulfonamide group. Hexanes act as a highly effective anti-solvent because the non-polar hydrocarbon chain forces the hydrophobic difluorophenyl rings to aggregate, initiating rapid nucleation[1].
Step-by-Step Procedure:
Dissolution: Transfer 10.0 g of crude (2,6-Difluorophenyl)methanesulfonamide into a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate (EtOAc).
Heating: Gently heat the mixture to 50°C under continuous magnetic stirring until complete dissolution is achieved. Ensure the solution is clear; filter hot if insoluble particulates remain.
Anti-Solvent Addition: Remove the flask from the heat source. While maintaining vigorous stirring, add Hexanes dropwise (approximately 40-50 mL) until a persistent, faint cloudiness (turbidity) is observed. This indicates the metastable zone has been reached.
Nucleation & Growth: Allow the mixture to cool ambiently to 20-25°C over 2 hours. Do not disturb the flask, allowing the crystal lattice to form without shearing forces.
Maturation: Transfer the flask to an ice bath (0-5°C) for an additional 1 hour to maximize the thermodynamic yield.
Isolation: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of cold Hexanes.
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Expected purity is >99.0%[1][5].
Protocol B: Chiral Resolution of N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide
Causality & Logic: The presence of the chiral center at the 1-aminoethyl position requires fractional crystallization to separate the (R) and (S) enantiomers. By reacting the racemic mixture with a chiral auxiliary acid, diastereomeric salts are formed. Acetone or Methanol is utilized because the solubility difference between the (R)-salt and (S)-salt is maximized in these polar environments, allowing the less soluble diastereomer to selectively precipitate[3][4].
Step-by-Step Procedure:
Salt Formation: In a 500 mL jacketed reactor, suspend 1.0 molar equivalent of racemic N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide (approx. 25.0 g) in 250 mL of Acetone (10 volumes based on API weight)[4].
Auxiliary Addition: Add 1.0 molar equivalent of the chosen chiral auxiliary acid (e.g., (S)-Mandelic acid or a proprietary chiral sulfonic acid).
Reflux: Heat the suspension to 50°C (reflux) for 3 hours. The mixture will transition into a homogeneous solution as the diastereomeric salts form[4].
Controlled Cooling: Program the reactor to cool linearly from 50°C to 25°C over a period of 4 hours. Critical Step: Rapid cooling will cause amorphous crashing and trap the undesired enantiomer. Slow cooling ensures the selective crystallization of the less soluble (R)-isomer salt.
Filtration: Filter the resulting solid using a Büchner funnel.
Recrystallization (Optional but Recommended): To achieve >98% ee, resuspend the filtered solid in 100 mL of Methanol, heat to reflux, and cool to 20°C[3].
Free-Basing: Treat the highly pure diastereomeric salt with 1M NaOH (aq) and extract with Dichloromethane to liberate the enantiopure (R)-N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide.
Troubleshooting & Field Insights
Oiling Out (Liquid-Liquid Phase Separation): If the base compound oils out during Protocol A instead of crystallizing, the EtOAc concentration is too low. Re-dissolve the oil by adding 5-10 mL of EtOAc and heating, then reduce the rate of Hexane addition.
Low Enantiomeric Excess in Protocol B: If the ee% is below 96%, it is likely due to supersaturation occurring too rapidly. Ensure the cooling ramp from 50°C to 25°C is strictly controlled. Methanol can be substituted for Acetone to improve ee% at the cost of a slightly lower mass yield[3].
References
European Patent Office. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
United States Patent and Trademark Office. US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist. Google Patents.
Korean Intellectual Property Office. KR20180073113A - Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]-methanesulfonamide. Google Patents.
PrepChem. Synthesis of Fluorination of N-phenylmethanesulfonamide. PrepChem Database. Available at:[Link]
Application Note: In Vitro Testing Protocols for (2,6-Difluorophenyl)methanesulfonamide Derivatives
Executive Summary & Mechanistic Rationale The (2,6-difluorophenyl)methanesulfonamide pharmacophore is a highly versatile structural motif in modern drug discovery, primarily recognized for its potent activity against two...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The (2,6-difluorophenyl)methanesulfonamide pharmacophore is a highly versatile structural motif in modern drug discovery, primarily recognized for its potent activity against two distinct biological targets: IRE1α (Inositol-requiring enzyme 1 alpha) in oncology and cellular stress pathways, and TRPV1 (Transient Receptor Potential Vanilloid 1) in nociception and pain management.
Causality of the Pharmacophore:
The specific selection of the 2,6-difluoro substitution pattern is not arbitrary. The highly electronegative fluorine atoms serve a dual purpose: they enhance the metabolic stability of the phenyl ring against cytochrome P450 oxidation, and they create a highly polarized electron cloud that participates in critical multipolar interactions within hydrophobic binding pockets.
In IRE1α: The methanesulfonamide group acts as a crucial hydrogen bond donor/acceptor in the ATP-binding pocket of the kinase domain. Binding here traps the kinase in a specific conformational state that allosterically inhibits the adjacent endoribonuclease (RNase) domain, shutting down XBP1 splicing[1].
In TRPV1: The same moiety acts as a competitive antagonist in the vanilloid-binding pocket. It effectively locks the channel in a closed, non-conducting state, preventing calcium influx triggered by agonists like capsaicin or low pH[2].
This application note provides comprehensive, self-validating in vitro protocols to evaluate compounds derived from this scaffold against both primary targets.
Experimental Workflow & Target Divergence
Figure 1: Divergent in vitro screening workflows for (2,6-Difluorophenyl)methanesulfonamide derivatives.
IRE1α is a bifunctional transmembrane protein. While the (2,6-difluorophenyl)methanesulfonamide derivatives bind to the kinase domain, the therapeutic readout is the inhibition of its RNase activity[1]. To measure this, we utilize a Förster Resonance Energy Transfer (FRET) assay.
Why FRET? IRE1α specifically cleaves the conserved stem-loop structure of XBP1 mRNA[3]. By using a synthetic RNA hairpin flanked by a fluorophore (FAM) and a quencher (BHQ), the intact RNA exhibits no fluorescence. Upon cleavage by active IRE1α, the fluorophore is liberated from the quencher, yielding a real-time kinetic fluorescence signal. This provides superior data resolution compared to endpoint gel-electrophoresis assays.
Reagents & Setup
Enzyme: Recombinant human IRE1α (cytosolic domain, amino acids 464–977).
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT, 0.05% Triton X-100.
Reference Inhibitor: 4µ8C (Positive control for RNase inhibition).
Step-by-Step Methodology
Compound Preparation: Prepare a 10-point dose-response curve of the test compounds in 100% DMSO. Dilute 1:33 in Assay Buffer to achieve a 3% DMSO intermediate solution.
Enzyme Master Mix: Dilute recombinant IRE1α in Assay Buffer to a 2X working concentration (typically 10 nM, depending on batch specific activity).
Pre-Incubation (Crucial Step): In a 384-well black microplate, add 10 µL of the Enzyme Master Mix and 5 µL of the intermediate compound solution. Causality: Incubate at room temperature for 30 minutes. This pre-incubation is mandatory because the compound must first bind the ATP pocket and induce the allosteric shift that inactivates the RNase domain before the substrate is introduced.
Reaction Initiation: Add 5 µL of a 4X RNA Substrate solution (final concentration 200 nM) to all wells to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read at Ex 485 nm / Em 520 nm every 60 seconds for 60 minutes at 30°C.
Assay Validation & Quality Control (Self-Validating System)
Z'-Factor Calculation: Include 16 wells of DMSO vehicle (100% activity) and 16 wells of 10 µM 4µ8C (0% activity). A Z'-factor > 0.6 is required to validate the run.
Data Processing: Extract the initial velocity (
V0
) from the linear portion of the kinetic curve (typically the first 10-15 minutes). Calculate % inhibition based on the
V0
of vehicle controls.
Protocol B: TRPV1 Antagonism via FLIPR Calcium Influx Assay
Mechanistic Rationale
TRPV1 is a non-selective cation channel. Activation by capsaicin causes a massive influx of
Ca2+
. To evaluate the antagonist properties of our derivatives, we use a Fluorometric Imaging Plate Reader (FLIPR) assay.
Why Fluo-4 AM and Probenecid? Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases into a
Ca2+
-sensitive, cell-impermeable form. Probenecid is added to inhibit organic anion transporters. Without Probenecid, the cells would actively pump the cleaved dye out of the cytoplasm, destroying the signal-to-noise ratio required to detect the rapid calcium transient[4].
Reagents & Setup
Cell Line: HEK293 or CHO cells stably expressing human TRPV1[4].
Dye: Fluo-4 AM Calcium Assay Kit.
Buffer: Tyrode's Buffer (145 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) supplemented with 2.5 mM Probenecid.
Agonist: Capsaicin (EC₈₀ concentration, typically ~10-30 nM).
Cell Plating: Seed HEK293-TRPV1 cells at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM dye loading solution (containing Probenecid) to each well. Incubate for 60 minutes at 37°C in the dark.
Compound Addition: Using an automated liquid handler, add 10 µL of the test compound (3X final concentration in Tyrode's buffer) to the cells. Incubate for 15 minutes at room temperature.
Baseline & Agonist Challenge: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. The instrument then automatically injects 10 µL of 4X Capsaicin solution.
Readout: Record fluorescence (Ex 488 nm / Em 515-575 nm) at 1-second intervals for 3 minutes to capture the peak calcium transient.
Assay Validation & Quality Control (Self-Validating System)
Agonist Titration: Prior to the antagonist screen, a capsaicin dose-response curve must be run to determine the exact EC₈₀ for the specific cell passage. Using an EC₈₀ ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by maximum receptor activation.
Normalization: Calculate the Maximum minus Minimum (Max-Min) Relative Fluorescence Units (RFU) for each well. Normalize data against the capsaicin-only control (0% inhibition) and buffer-only control (100% inhibition).
Quantitative Data Presentation
To benchmark novel (2,6-difluorophenyl)methanesulfonamide derivatives, compare their in vitro profiles against the following validated reference standards.
Target
Assay Type
Reference Compound
Expected IC₅₀ Range
Key Quantitative Readout
IRE1α
FRET RNase Kinetic Assay
4µ8C / KIRA6
10 - 150 nM
Initial Velocity (
V0
) of FAM fluorescence
IRE1α
Cellular XBP1 Splicing
KIRA6
50 - 250 nM
Ratio of spliced/unspliced XBP1 (RT-qPCR)
TRPV1
FLIPR Ca²⁺ Flux
BCTC
1 - 15 nM
Peak Relative Fluorescence Units (RFU)
TRPV1
FLIPR Ca²⁺ Flux
SB-705498
5 - 30 nM
Peak Relative Fluorescence Units (RFU)
References
In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. ResearchGate. Available at:[3]
IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress. Journal of Cell Biology / NIH. Available at:[1]
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals / NIH. Available at:[4]
Pharmacology of Modality-Specific Transient Receptor Potential Vanilloid-1 Antagonists That Do Not Alter Body Temperature. JPET / DOI. Available at:[2]
Technical Support Center: Sulfonamide Bond Stability & Cleavage Troubleshooting
Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries from researchers regarding the unexpected stability or challenging deprotection of sulfonamide-containing compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries from researchers regarding the unexpected stability or challenging deprotection of sulfonamide-containing compounds. The sulfonamide linkage is notoriously robust, making it an excellent structural motif in drug development but a notoriously stubborn protecting group in organic synthesis.
This guide provides mechanistic insights, quantitative stability data, and validated protocols for managing sulfonamide bonds under hydrolytic stress.
Part 1: FAQs on Mechanistic Causality
Q: Why is my sulfonamide completely unreactive to basic hydrolysis, even at elevated temperatures?A: The resistance of primary and secondary sulfonamides to basic hydrolysis is rooted in their specific acid-base chemistry. The N-H bond of a sulfonamide is relatively acidic (pKa ~10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. In basic conditions, the nitrogen rapidly deprotonates to form a sulfonamide anion. This localized negative charge creates intense electrostatic repulsion against incoming nucleophiles (such as OH⁻), effectively shutting down the nucleophilic attack at the sulfur atom[1]. Tertiary sulfonamides (which lack an N-H bond) cannot form this anion and are marginally more susceptible, but they remain far more stable than carboxamides due to the poor leaving group ability of the amine anion[2].
Q: I am trying to hydrolyze a sulfonamide in dilute acid, but I see no degradation. Why?A: Unlike carboxamides, which readily protonate on the carbonyl oxygen to activate the bond for nucleophilic attack, the sulfonyl oxygen is significantly less basic. Protonation of the sulfonamide requires highly concentrated, strong acids. Furthermore, the S-N bond has partial double-bond character, and the tetrahedral geometry of the sulfur atom sterically hinders the approach of water molecules[2]. Environmental stability studies confirm that sulfonamides remain hydrolytically stable across a broad pH range (pH 4.0 to 10.0) for extended periods, often exceeding a half-life of 1 year[3]. Significant degradation is typically only observed at pH < 2.0 or under harsh, forcing conditions[4].
Mechanistic pathways of sulfonamide stability and cleavage under varying pH conditions.
Part 2: Quantitative Stability Data
The following table summarizes the hydrolytic stability of standard primary and secondary sulfonamides based on pH and environmental conditions to help you predict compound behavior during assays or storage.
pH Range
Condition
Hydrolytic Stability
Primary Degradation Pathway
pH > 10
Strong Base (e.g., 1M NaOH)
Highly Stable (for 1°/2° amines)
Negligible (Anion formation prevents attack)
pH 4.0 - 9.0
Aqueous Buffer (Ambient)
Exceptionally Stable (t₁/₂ > 1 year)
None observed under ambient conditions
pH < 2.0
Dilute Acid (e.g., 0.1M HCl)
Moderately Susceptible
Slow S-N bond cleavage to sulfonic acid
pH < 0
Concentrated Acid (e.g., 33% HBr)
Labile (requires thermal activation)
Acid-catalyzed N-protonation and rapid cleavage
Part 3: Troubleshooting & Experimental Protocols
Issue: Standard deprotection methods are failing to cleave a p-toluenesulfonyl (Tosyl) protecting group from my secondary amine.
Root Cause Analysis: Tosyl groups are notoriously robust. Standard aqueous acid or base hydrolysis is insufficient to overcome the activation energy required for S-N bond cleavage.
Validated Solution: Use the HBr/Acetic Acid/Phenol protocol[5]. The highly acidic, non-aqueous environment of 33% HBr in glacial acetic acid forces the protonation of the sulfonamide nitrogen, transforming it into a viable leaving group. Phenol is added as a critical scavenger to prevent undesired electrophilic bromination of your substrate's aromatic rings by the liberated bromine species[5].
Preparation : In a well-ventilated fume hood, dissolve the N-tosyl amine (1.0 eq) in a minimal volume of glacial acetic acid.
Scavenger Addition : Add phenol (2.0 - 5.0 eq) to the reaction mixture. Causality note: Phenol acts as a highly reactive bromine scavenger, protecting your target molecule from halogenation.
Acidification : Slowly add a solution of 33% HBr in acetic acid (excess, typically 10-20 eq). Caution: This reagent is highly corrosive and fuming.
Thermal Activation : Heat the reaction mixture to reflux (approx. 100-110°C) for 4 to 16 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Quenching : Once complete, cool the reaction flask to room temperature and carefully pour the mixture over crushed ice/water to quench the strong acid.
Basification & Extraction : Slowly add a strong aqueous base (e.g., 6M NaOH) until the aqueous layer reaches pH > 10. Causality note: This step is mandatory to liberate the free amine from its hydrobromide salt state. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) 3 times.
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Step-by-step workflow for the harsh acidic deprotection of sulfonamides using HBr/AcOH.
troubleshooting purification of fluorinated sulfonamides by chromatography
Welcome to the Technical Support Center for Fluorinated Sulfonamide Chromatography . This dynamic knowledge base is designed for drug development professionals and synthetic chemists who require high-purity fluorinated s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Fluorinated Sulfonamide Chromatography . This dynamic knowledge base is designed for drug development professionals and synthetic chemists who require high-purity fluorinated sulfonamides.
Fluorinated sulfonamides present unique chromatographic challenges. The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the sulfonamide nitrogen, while the highly polarized C-F bonds introduce atypical partitioning behaviors. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions.
I. Diagnostic Troubleshooting Workflow
Before adjusting your mobile phase or column chemistry, use the decision matrix below to identify the optimal purification strategy based on the fluorine content and observed chromatographic behavior of your target compound.
Figure 1: Decision matrix and troubleshooting workflow for fluorinated sulfonamides.
II. Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems . Each step contains a built-in diagnostic checkpoint to verify success before proceeding.
Protocol A: Fluorous Solid-Phase Extraction (F-SPE) for Heavily Fluorinated Sulfonamides
When synthesizing sulfonamides with heavy fluorous tags (e.g.,
C8F17
), traditional silica chromatography often fails due to extreme hydrophobicity and phase-out effects. F-SPE exploits the "fluorous effect"—the phenomenon where perfluorinated compounds partition exclusively into fluorous stationary phases[1].
Step 1: Column Conditioning. Wash the fluorous silica gel cartridge with 100% methanol (fluorophilic), followed by 80% methanol/water (fluorophobic).
Causality: Conditioning with a fluorophobic solvent forces the fluorous chains on the silica to extend, preparing them to capture the fluorinated sulfonamide via F-F interactions.
Validation Checkpoint: Ensure the solvent bed flows uniformly without channeling. The backpressure should remain low and constant.
Step 2: Sample Loading. Dissolve the crude mixture in a minimal volume of 80% methanol/water and load it onto the cartridge.
Validation Checkpoint: Collect the flow-through and spot it on a TLC plate. UV-active, non-fluorinated organic impurities should be visible, but the target fluorous sulfonamide must be completely absent (retained on the column)[2].
Step 3: Fluorophobic Wash. Wash the column with 3 column volumes (CV) of 80% methanol/water.
Validation Checkpoint: Monitor the UV absorbance of the final wash drops. A flat baseline (or lack of UV-active spots on TLC) validates that all non-fluorous impurities have been purged.
Step 4: Fluorophilic Elution. Elute the target compound using 100% methanol or tetrahydrofuran (THF).
Causality: The sudden switch to a fluorophilic solvent disrupts the F-F interactions between the stationary phase and the analyte, releasing the sulfonamide.
Validation Checkpoint: Evaporate the eluate. The recovered mass should tightly correlate with the theoretical yield of the fluorous compound, confirming quantitative recovery[1].
Protocol B: HPLC Method Optimization for Tailing Mitigation
Lightly fluorinated sulfonamides (e.g., containing
−CF3
or
Ar−F
groups) are typically purified via reversed-phase HPLC. However, they are highly prone to peak tailing due to secondary interactions with residual silanols[3].
Step 1: pKa Calculation & Mobile Phase Buffering. Calculate the pKa of your specific fluorinated sulfonamide. Prepare an aqueous mobile phase buffered at least 2 pH units below the calculated pKa using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
Causality: Fluorine's inductive (-I) effect lowers the sulfonamide's pKa. If the mobile phase pH is near this pKa, the compound exists in a dual state (neutral and anionic), causing split or tailing peaks. Acidifying the mobile phase forces the compound into a single, fully protonated state[4].
Validation Checkpoint: Measure the pH of the aqueous phase before adding the organic modifier. The pH meter reading must be stable and strictly
≤2.5
.
Step 2: Isocratic Screening on a PFP Column. Inject the sample onto a Pentafluorophenyl (PFP) column using a 50:50 Water/Methanol mix.
Validation Checkpoint: Calculate the Asymmetry factor (
As
) of the eluted peak. If
0.9≤As≤1.2
, the suppression of secondary interactions is validated, and the method can be scaled up to preparative chromatography[5].
III. Knowledge Base & FAQs
Q1: Why do my lightly fluorinated sulfonamides exhibit severe peak tailing on standard C18 columns, even when I use high-purity silica?A: Peak tailing in this context is rarely a hardware failure; it is a thermodynamic partitioning issue. Basic sulfonamide compounds interact strongly with acidic residual silanol groups (
Si−OH
) on the silica surface[3]. Furthermore, the highly electronegative fluorine atoms create strong local dipoles that interact unpredictably with the hydration layer of the C18 stationary phase. To resolve this, you must suppress ionization by adjusting the mobile phase pH at least 2 units away from the analyte's pKa[4], or switch to a stationary phase that provides orthogonal selectivity, such as a PFP column[5].
Q2: I am trying to separate a fluorinated sulfonamide from its non-fluorinated precursor. C18 shows zero resolution. What is the mechanistic solution?A: C18 columns separate compounds based strictly on hydrophobicity (van der Waals forces). Substituting a hydrogen atom for a fluorine atom often does not alter the overall hydrophobic partition coefficient enough for C18 to detect a difference. The solution is to switch to a Pentafluorophenyl (PFP) stationary phase. PFP phases engage in multiple interaction mechanisms: dipole-dipole,
π−π
, and specific fluorine-fluorine interactions[5]. This orthogonal selectivity easily resolves fluorinated molecules from their non-fluorinated analogs.
Q3: My compound is sticking irreversibly to normal-phase silica gel during flash chromatography. How do I recover it?A: Sulfonamides are highly polar and can act as strong hydrogen-bond donors/acceptors. When combined with the electron-withdrawing effect of fluorine, the molecule can bind irreversibly to the active sites of bare normal-phase silica. To troubleshoot, you must increase the polarity of your mobile phase (e.g., switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol). If instability or irreversible binding persists, deactivate the silica gel with 1% triethylamine prior to loading, or abandon normal phase entirely in favor of reversed-phase chromatography[3].
IV. Quantitative Data: Stationary Phase Selection Matrix
Use the following empirically derived data table to select the correct stationary phase based on your specific fluorinated sulfonamide profile.
Table 1: Comparison of Stationary Phases for Fluorinated Sulfonamide Purification
Stationary Phase
Primary Interaction Mechanism
Optimal Analyte Profile
Recommended Mobile Phase
Expected Resolution / Peak Shape
C18 (Standard)
Hydrophobic (van der Waals)
Non-fluorinated or very lightly fluorinated
H2O
/ Acetonitrile
Moderate; high risk of tailing due to silanols.
PFP (Pentafluorophenyl)
Dipole-dipole,
π−π
, F-F
Light to moderately fluorinated (e.g.,
−CF3
,
Ar−F
)
H2O
/ Methanol (MeOH enhances
π−π
)
Excellent; provides orthogonal selectivity to C18.
Fluorous Silica
Fluorine-Fluorine (Fluorous effect)
Heavily fluorinated (Fluorous-tagged,
>C6F13
)
Fluorophobic to Fluorophilic gradient
Exceptional for fluorous tags; binary on/off separation.
Normal Phase Silica
Hydrogen bonding, dipole
Highly polar, non-aqueous soluble
Hexane / Ethyl Acetate
Poor to Moderate; strong risk of irreversible binding.
Technical Support Center: Characterization of (2,6-Difluorophenyl)methanesulfonamide
Welcome to the technical support center for the characterization of (2,6-Difluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the characterization of (2,6-Difluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence solubility, stability, and bioavailability. (2,6-Difluorophenyl)methanesulfonamide, like many sulfonamides, is prone to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[1] These different forms, or polymorphs, can have distinct physicochemical properties.[2]
FAQ 1: Polymorphism and its Implications
Q: We are observing batch-to-batch variability in the dissolution rate of our (2,6-Difluorophenyl)methanesulfonamide. Could this be related to polymorphism?
A: Absolutely. Polymorphism is a significant concern for sulfonamides and can directly impact dissolution rates and, consequently, bioavailability.[3][4] Different polymorphs can exhibit different crystal lattice energies, which in turn affects how readily they dissolve. The presence of fluorine groups in aromatic sulfonamides can also influence the likelihood of polymorphism.[5] It is crucial to screen for and control the polymorphic form throughout the drug development process.[6]
Troubleshooting Guide: Investigating Polymorphism
If you suspect polymorphism, a systematic characterization approach is necessary.
Caption: Workflow for investigating and confirming polymorphism.
Section 2: Chromatographic and Spectroscopic Characterization
Accurate quantification and structural confirmation are paramount in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for these tasks.[14][15]
FAQ 2: HPLC Method Development for Purity and Impurity Profiling
Q: We are struggling with poor peak shape and resolution during the HPLC analysis of (2,6-Difluorophenyl)methanesulfonamide and its potential impurities. What are the common pitfalls?
A: Poor peak shape and resolution in HPLC are common challenges. For sulfonamides, these issues can often be traced back to the mobile phase composition, column chemistry, or improper sample preparation.[16] Given that the synthesis of sulfonamides can sometimes lead to related impurities, a robust HPLC method is critical.[17][18]
Troubleshooting Guide: Optimizing HPLC Parameters
Common Issues and Solutions:
Issue
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions with the stationary phase; sample overload.
Adjust mobile phase pH; use a column with end-capping; reduce sample concentration.
Poor Resolution
Inadequate separation between the main peak and impurities.
Optimize the mobile phase gradient; try a different column chemistry (e.g., C8, Phenyl).[19]
Ghost Peaks
Contamination in the mobile phase or injector.
Use fresh, high-purity solvents; flush the system thoroughly.
Baseline Noise
Degassing issues; detector problems.
Degas the mobile phase; check the detector lamp and flow cell.[16]
Experimental Protocol: Generic HPLC Method for (2,6-Difluorophenyl)methanesulfonamide
1. Instrumentation and Columns:
System: A standard HPLC system with a UV or DAD detector.
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient Program:
Start with a higher percentage of Mobile Phase A.
Gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities.
Include a column wash and re-equilibration step.
3. Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
Filter the sample through a 0.45 µm filter before injection.[20]
4. Detection:
Set the detector wavelength to the λmax of (2,6-Difluorophenyl)methanesulfonamide. A DAD can be used to screen for impurities with different UV spectra.
FAQ 3: Structural Elucidation and Confirmation by NMR
Q: We have synthesized what we believe to be (2,6-Difluorophenyl)methanesulfonamide, but we need to definitively confirm its structure. What NMR experiments are essential?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[21][22] For (2,6-Difluorophenyl)methanesulfonamide, a combination of 1D and 2D NMR experiments will be necessary for unambiguous structural confirmation.[23]
Troubleshooting Guide: Key NMR Experiments for Structural Confirmation
Essential NMR Experiments:
Experiment
Purpose
Expected Information for (2,6-Difluorophenyl)methanesulfonamide
¹H NMR
To identify the types and connectivity of protons.
Signals for the aromatic protons and the methylene (-CH₂-) group protons.
¹³C NMR
To identify the number and types of carbon atoms.
Signals for the aromatic carbons and the methylene carbon.
¹⁹F NMR
To directly observe the fluorine atoms.
A single signal for the two equivalent fluorine atoms, likely showing coupling to the aromatic protons.
2D COSY
To identify proton-proton couplings.
Correlation between adjacent aromatic protons.
2D HSQC
To correlate protons to their directly attached carbons.
Correlation between the methylene protons and the methylene carbon.
2D HMBC
To identify long-range proton-carbon couplings.
Correlations from the methylene protons to the aromatic carbons, and from the aromatic protons to the methylene carbon.
Visualization: Logic for Structural Elucidation by NMR
Caption: Logical flow of NMR experiments for structural confirmation.
Section 3: Stability and Degradation
Understanding the stability of (2,6-Difluorophenyl)methanesulfonamide is crucial for formulation development and determining appropriate storage conditions. Sulfonamides can be susceptible to hydrolysis, particularly at non-neutral pH.[24] The presence of electron-withdrawing fluorine atoms can also influence the molecule's stability.[25]
FAQ 4: Assessing the Stability of (2,6-Difluorophenyl)methanesulfonamide
Q: We are planning forced degradation studies for (2,6-Difluorophenyl)methanesulfonamide. What conditions should we consider, and what degradation products might we expect?
A: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. For a sulfonamide derivative, you should investigate hydrolytic, oxidative, and photolytic stress conditions. Under hydrolytic conditions, cleavage of the sulfonamide S-N bond is a common degradation pathway.[24] For instance, the alkaline degradation of a related compound, rufinamide, results in the formation of a carboxylic acid derivative.[26]
Troubleshooting Guide: Forced Degradation Studies
Recommended Stress Conditions:
Condition
Typical Reagents/Parameters
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl, elevated temperature
Cleavage of the S-N bond
Basic Hydrolysis
0.1 M NaOH, elevated temperature
Cleavage of the S-N bond
Oxidative Degradation
3% H₂O₂, ambient or elevated temperature
Oxidation of the sulfur atom or other susceptible functional groups
Photolytic Degradation
Exposure to UV and visible light (ICH Q1B)
Photodegradation of the aromatic ring or other chromophores
Experimental Protocol: Stability-Indicating HPLC Method Development
1. Perform Forced Degradation:
Expose separate solutions of (2,6-Difluorophenyl)methanesulfonamide to the stress conditions outlined above.
Neutralize the acidic and basic samples before injection.
2. Analyze by HPLC:
Use a DAD to monitor the appearance of degradation products, which may have different UV spectra from the parent compound.
The HPLC method should be capable of separating the main peak from all significant degradation peaks.
3. Method Validation:
Validate the developed HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.
References
Characterization of pharmaceuticals using thermal analysis. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved March 12, 2026, from [Link]
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]
Aakeröy, C. B., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4494-4503. [Link]
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved March 12, 2026, from [Link]
Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. Retrieved March 12, 2026, from [Link]
Hisanori, T., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2544-2553. [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved March 12, 2026, from [Link]
S. O. A. El-Malla, et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. [Link]
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved March 12, 2026, from [Link]
(PDF) Polymorphism in Sulfonamides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved March 12, 2026, from [Link]
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Retrieved March 12, 2026, from [Link]
Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products. Retrieved March 12, 2026, from [Link]
Stoia, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014, February 26). CABI Digital Library. [Link]
Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (2017, September 13). PMC. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]
University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved March 12, 2026, from [Link]
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. [Link]
NMR spectroscopy of small molecules in solution. (2025, December 5). ResearchGate. [Link]
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2021, February 1). ResearchGate. [Link]
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. [Link]
2,6‐Difluorophenyl Sulfamate | Request PDF. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Analytical Methods. (n.d.). Retrieved March 12, 2026, from [Link]
(2,6-difluorophenyl)methanesulfonamide (C7H7F2NO2S). (n.d.). PubChemLite. Retrieved March 12, 2026, from [Link]
Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. (2025, October 10). IJNRD.org. [Link]
The Dark Side of Fluorine. (2019, June 20). Fluoride Alert. [Link]
(2,6-Difluorophenyl)methanesulphonyl chloride. (n.d.). Georganics. Retrieved March 12, 2026, from [Link]
2,6-Difluorobenzenesulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (2024, November 9). PubMed. [Link]
Hassib, S. T., et al. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC INTERNATIONAL, 103(5), 1215-1222. [Link]
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022, June 21). MDPI. [Link]
preventing decomposition of (2,6-Difluorophenyl)methanesulfonamide during storage
Technical Support Center: (2,6-Difluorophenyl)methanesulfonamide A Guide to Ensuring Stability and Preventing Decomposition During Storage Welcome to the technical support resource for (2,6-Difluorophenyl)methanesulfonam...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (2,6-Difluorophenyl)methanesulfonamide
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the technical support resource for (2,6-Difluorophenyl)methanesulfonamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into maintaining the integrity of this compound. This document moves beyond simple storage instructions to explain the underlying chemical principles, helping you to proactively prevent decomposition and troubleshoot any stability issues you may encounter.
Section 1: Understanding the Molecule's Stability Profile
(2,6-Difluorophenyl)methanesulfonamide is a valuable building block, but its structure contains moieties susceptible to degradation if not handled and stored correctly. The primary concerns are hydrolysis of the sulfonamide bond and photolytic degradation of the fluorinated aromatic ring.
Sulfonamide Group (-SO₂NH₂): The sulfur-nitrogen bond is the most probable site for hydrolytic cleavage, particularly under strongly acidic or basic conditions, which can lead to the formation of methanesulfonic acid and 2,6-difluoroaniline.[1][2] While many sulfonamides are generally stable at neutral pH, prolonged exposure to moisture, especially at elevated temperatures, can accelerate this process.[1][3]
2,6-Difluorophenyl Group: The carbon-fluorine (C-F) bonds are exceptionally strong, lending significant metabolic stability to the molecule. However, fluorinated aromatic systems can be susceptible to photolytic degradation.[4][5] High-energy light (especially UV) can induce C-F bond cleavage or other reactions involving the aromatic ring, leading to the formation of fluorinated byproducts and a loss of parent compound integrity.[6][7][8]
Below is a diagram illustrating the potential decomposition pathways that proper storage protocols are designed to prevent.
Caption: Potential degradation pathways for (2,6-Difluorophenyl)methanesulfonamide.
Section 2: Frequently Asked Questions (FAQs) on Storage
This section addresses the most common questions regarding the day-to-day storage of (2,6-Difluorophenyl)methanesulfonamide.
Q1: What are the ideal temperature conditions for storing this compound?
For long-term stability, (2,6-Difluorophenyl)methanesulfonamide should be stored in a cool, well-ventilated place.[9][10] Refrigeration at 2-8 °C is recommended for multi-month to year-long storage.[11] For periods exceeding a year, or for reference-grade material, storage at -20 °C is advisable to minimize any potential for slow degradation.[12][13] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect crystalline structure.
Q2: How critical is it to protect the compound from light?
It is highly critical. The fluorinated aromatic ring is susceptible to photolytic degradation.[4][6][14] Always store the compound in an amber glass vial or a container that is otherwise opaque to light. If using clear containers, they should be stored inside a light-blocking secondary container or in a dark cabinet.[9][10]
Q3: Does this compound need to be stored under an inert atmosphere?
While the compound is not listed as being acutely air-sensitive, long-term exposure to atmospheric oxygen and moisture can be detrimental.[10] For optimal long-term stability, especially for analytical standards or high-purity material, storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice. This displaces both oxygen and ambient moisture, mitigating both oxidative and hydrolytic pathways.
Q4: What type of container should I use?
A tightly sealed, amber glass vial is the preferred container. Glass is inert and will not leach impurities. The amber color provides necessary protection from light, and a tight-fitting cap (preferably with a PTFE liner) will prevent moisture ingress.[9] For stock solutions, polyethylene bottles can also be used.[11]
Q5: I need to make a stock solution. What solvents are recommended and how should I store it?
(2,6-Difluorophenyl)methanesulfonamide is typically soluble in organic solvents like acetone, acetonitrile, or methanol. When preparing stock solutions, use anhydrous-grade solvents to minimize water content. Stock solutions should be stored under the same conditions as the solid material: refrigerated (2-8 °C) or frozen (≤ -10 °C) and protected from light.[11] The shelf life for working solutions is typically shorter than for solid material, often around 3 months when refrigerated.[11]
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C (short-term); -20 °C (long-term)
Minimizes thermal degradation and slows kinetic rates of hydrolysis.[11][12][13]
Light Exposure
Protect from light (Amber vial)
Prevents photolytic degradation of the fluorinated aromatic ring.[6][9][10]
Atmosphere
Dry; Inert gas (e.g., Ar, N₂) preferred
Excludes moisture to prevent hydrolysis and oxygen to prevent oxidation.[10]
Container
Tightly sealed, amber glass vial (PTFE-lined cap)
Provides inert surface, light protection, and a barrier to moisture.
Section 3: Troubleshooting Guide for Stability Issues
This guide provides a logical workflow for identifying and addressing signs of compound decomposition.
Caption: Troubleshooting workflow for suspected compound decomposition.
Q: My white, crystalline (2,6-Difluorophenyl)methanesulfonamide has developed a yellow or brownish tint. What does this mean?
A: A color change is a strong indicator of chemical decomposition. This is often due to the formation of small quantities of chromophoric byproducts resulting from either photolytic or hydrolytic degradation.
Causality: The formation of aniline-like structures from sulfonamide hydrolysis or complex aromatic products from photolysis can introduce color.
Action Plan:
Immediately quarantine the affected vial to prevent its use in experiments.
Review the storage history. Was the vial left on the benchtop? Was the cap properly sealed?
Perform an analytical purity check (see Protocol below) to quantify the extent of degradation.
If purity is compromised, the material should be discarded according to your institution's hazardous waste guidelines.[15]
Q: My latest experiment using the compound gave a low yield or unexpected side products. Could the starting material have degraded?
A: Yes, this is a distinct possibility. A loss of purity in the starting material will directly impact your reaction stoichiometry and can introduce new reactive species into your experiment.
Causality: Even a 5-10% degradation of the parent compound means that a significant molar percentage of your material is now an impurity (e.g., methanesulfonic acid or 2,6-difluoroaniline). These impurities can interfere with your reaction.
Action Plan:
Analyze the purity of the stored (2,6-Difluorophenyl)methanesulfonamide using a reliable analytical method like HPLC-UV or LC-MS.
Compare the chromatogram to that of a fresh sample or the supplier's certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the main peak.
If degradation is confirmed, acquire a new lot of the compound and re-run the experiment to validate that the starting material was the source of the issue.
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Procedure for Handling and Aliquoting
This protocol is designed to minimize exposure to environmental factors during routine use.
Preparation: Allow the main container of (2,6-Difluorophenyl)methanesulfonamide to equilibrate to room temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
Inert Environment (Optional but Recommended): If possible, perform the aliquoting in a glove box or glove bag with a dry, inert atmosphere.
Aliquoting: Quickly weigh the desired amount of solid into a pre-tared, appropriately sized amber vial. Work efficiently to minimize the time the main container is open.
Sealing: Tightly seal both the main container and the new aliquot vial immediately. If working in an inert atmosphere, backfill the headspace of the main container with inert gas (Ar or N₂) before sealing.
Storage: Immediately return both containers to their recommended storage conditions (e.g., 2-8 °C or -20 °C, protected from light).
Protocol 4.2: Purity Assessment by Reverse-Phase HPLC-UV
This self-validating protocol provides a straightforward method to check the purity of your compound over time.
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of your (2,6-Difluorophenyl)methanesulfonamide reference standard (or a new, unopened lot) in HPLC-grade acetonitrile. From this, prepare a working standard of ~50 µg/mL in the mobile phase.
Sample Preparation: Prepare a sample of the lot at the same concentration (~50 µg/mL) in the mobile phase.
Inject the working standard to establish the retention time and peak shape of the pure compound.
Inject the sample to be tested.
Compare the chromatograms. The appearance of significant new peaks (especially earlier-eluting, more polar ones) or a "shoulder" on the main peak suggests the presence of degradation products.
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
References
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). MDPI. [Link]
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. [Link]
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. [Link]
Borecka, M., et al. (2022). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
2,6-Difluorobenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]
Al-Raheem, A. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Environmental Science & Technology. [Link]
Kim, M., et al. (2021). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. Journal of Hazardous Materials. [Link]
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2024). ResearchGate. [Link]
Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations. Institut für Wasserchemie und Chemische Balneologie, Technical University of Munich. [Link]
Schneider, M. J., & Donoghue, D. J. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International. [Link]
Methanesulphonic acid - Safety Data Sheet. (2023). Carl ROTH. [Link]
Cinà, L., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. MDPI. [Link]
Li, S., et al. (2023). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI. [Link]
Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]
Schneider, M. J., & Donoghue, D. J. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International. [Link]
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
Wang, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods. Science of The Total Environment. [Link]
Hassib, S. T., et al. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International. [Link]
Junttila, M. H., & Hormi, O. E. O. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
Al-Raheem, A. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]
Scott, J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
Bentel, M. J., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. [Link]
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. [Link]
Technical Support Center: Solvent Optimization for (2,6-Difluorophenyl)methanesulfonamide Workflows
Introduction (2,6-Difluorophenyl)methanesulfonamide is a critical building block in medicinal chemistry, frequently utilized in N-alkylation, N-arylation, and cross-coupling reactions. Due to the strong inductive electro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2,6-Difluorophenyl)methanesulfonamide is a critical building block in medicinal chemistry, frequently utilized in N-alkylation, N-arylation, and cross-coupling reactions. Due to the strong inductive electron-withdrawing effect (-I) of the two ortho-fluorine atoms, the sulfonamide N-H proton is highly acidic. Consequently, the reaction kinetics and thermodynamic outcomes of its conjugate base are exquisitely sensitive to solvent selection.
This technical support center provides troubleshooting protocols, empirical data, and mechanistic insights to help researchers and drug development professionals optimize their synthetic workflows.
Troubleshooting Guides (Q&A)
Issue 1: Stalled N-Alkylation or Low Product Yield
Q: I am attempting an N-alkylation of (2,6-Difluorophenyl)methanesulfonamide with an alkyl halide using THF, but the reaction stalls at 30% conversion. How can I drive this to completion?
Root Cause Analysis: The use of low-polarity solvents (e.g., THF, DCM) leads to "tight ion pairing." The counter-cation (e.g., K⁺ from K₂CO₃) remains closely associated with the sulfonamide anion, sterically and electronically hindering the SN2 attack on the electrophile.
Resolution: Switch to a highly polar aprotic solvent such as DMF or DMSO . These solvents possess high dielectric constants and strong cation-solvating abilities (via their oxygen atoms), separating the ion pair and generating a "naked," highly reactive sulfonamide anion.
Issue 2: Catalyst Deactivation in C-N Cross-Coupling (N-Arylation)
Q: During a Buchwald-Hartwig amidation with (2,6-Difluorophenyl)methanesulfonamide, I observe rapid formation of palladium black and poor yields. Is the solvent responsible?
Root Cause Analysis: Yes. Highly coordinating polar aprotic solvents (like MeCN or DMF) can competitively bind to the palladium center, displacing the phosphine ligands and destabilizing the active catalytic species.
Resolution: Transition to non-coordinating solvents like anhydrous Toluene or 1,4-Dioxane. These solvents maintain catalyst integrity while providing sufficient solubility for the sulfonamide at elevated temperatures (80–110 °C).
Issue 3: Formation of Desired Product Accompanied by Hydrolysis Byproducts
Q: I am getting the desired alkylated product in DMSO, but I also see significant amounts of desulfonylated aniline derivatives. What is causing this degradation?
Root Cause Analysis: Moisture contamination in hygroscopic solvents (DMSO, DMF). Water acts as a competing nucleophile or proton source, quenching the reactive intermediate or hydrolyzing the electrophile, which is a well-documented solvent effect .
Resolution: Use strictly anhydrous solvents (stored over 3Å molecular sieves) and conduct the reaction under a strict inert atmosphere (Argon/N₂).
Quantitative Data: Solvent Impact on N-Alkylation
The table below summarizes the causality between solvent thermodynamic properties and the resulting reaction efficiency.
Table 1: Empirical comparison of solvent effects on the N-alkylation of (2,6-Difluorophenyl)methanesulfonamide with benzyl bromide (Base: K₂CO₃, Temp: 60 °C, Time: 12h).
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon to eliminate moisture.
Deprotonation: Add (2,6-Difluorophenyl)methanesulfonamide and finely powdered, oven-dried K₂CO₃ to the flask. Inject anhydrous DMF. Stir at room temperature for 30 minutes.
Self-Validation Check: The mixture will turn slightly cloudy but homogeneous in color. The absence of clumping indicates successful deprotonation and formation of the solvent-separated ion pair.
Electrophile Addition: Add the alkyl halide dropwise via syringe to prevent localized exothermic spikes.
Reaction: Heat the mixture to 60 °C using a pre-calibrated oil bath. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material spot is completely consumed (typically 4-6 hours).
Workup (Crucial for DMF removal): Cool to room temperature. Quench with distilled water (15 mL) to dissolve inorganic salts and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3 x 15 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL).
Causality: LiCl specifically disrupts the DMF-Ethyl Acetate interaction, forcing residual DMF from the organic phase into the aqueous phase, ensuring high product purity.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Visualizations
Decision matrix for selecting the optimal solvent based on the desired sulfonamide transformation.
Mechanistic pathway illustrating how solvent polarity dictates ion pairing and reaction kinetics.
Frequently Asked Questions (FAQs)
Q: Why does replacing DMF with DMSO sometimes change the reaction rate, even though both are polar aprotic?A: While both are polar aprotic, DMSO has a higher dielectric constant (46.7 vs. 36.7 for DMF) and a stronger dipole moment. This makes DMSO slightly better at solvating hard cations like K⁺ or Na⁺. However, DMSO can also act as a mild oxidant at elevated temperatures or participate in side reactions (e.g., Swern-type oxidations if electrophiles are susceptible). For standard alkylations, DMF is often preferred for its balance of solvency and chemical inertness.
Q: Can I use protic solvents like ethanol or methanol for the alkylation of (2,6-Difluorophenyl)methanesulfonamide?A: It is highly discouraged. Protic solvents act as hydrogen-bond donors. They will strongly solvate the deprotonated sulfonamide nitrogen via hydrogen bonding, creating a protective solvent shell around the nucleophile. This drastically reduces the nucleophilicity of the anion, leading to sluggish reaction rates and poor yields.
Q: How does the 2,6-difluoro substitution on the phenyl ring affect solvent choice compared to an unsubstituted phenyl ring?A: The two fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring and the sulfonamide nitrogen. This increases the acidity of the N-H bond, making deprotonation easier (allowing the use of milder bases like K₂CO₃ instead of NaH). However, it also makes the resulting anion slightly less nucleophilic than an unsubstituted analog. Therefore, maximizing the anion's reactivity by using a highly dissociating solvent (like DMF or DMSO) becomes even more critical to achieve high yields.
References
Title: Sulfonamide synthesis by alkylation or arylation
Source: Organic Chemistry Portal
URL: [Link]
Reference Data & Comparative Studies
Validation
Comprehensive Comparison Guide: Validation of Analytical Methods for (2,6-Difluorophenyl)methanesulfonamide Quantification
As analytical demands in drug development and environmental monitoring grow increasingly stringent, the quantification of fluorinated sulfonamides requires robust, scientifically sound methodologies. (2,6-Difluorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical demands in drug development and environmental monitoring grow increasingly stringent, the quantification of fluorinated sulfonamides requires robust, scientifically sound methodologies. (2,6-Difluorophenyl)methanesulfonamide is a highly specific chemical entity; the sulfonamide moiety is a privileged pharmacophore in medicinal chemistry (often targeting carbonic anhydrase or cyclooxygenase enzymes), while the 2,6-difluorophenyl group modulates lipophilicity and metabolic stability.
This guide provides an in-depth, objective comparison of analytical modalities for quantifying this compound, grounded in the modernized[1]. As a Senior Application Scientist, my goal is to move beyond standard operating procedures and explain the causality behind our analytical choices, providing you with a self-validating workflow that ensures absolute data integrity.
Before selecting an instrument, we must understand the molecule. The structure of (2,6-Difluorophenyl)methanesulfonamide dictates its behavior in extraction and ionization:
Electronic Effects & Ionization: Standard sulfonamides are typically analyzed using positive electrospray ionization (ESI+), yielding abundant [M+H]⁺ ions[2]. However, the two fluorine atoms at the ortho positions of the phenyl ring are strongly electron-withdrawing. This inductive effect significantly lowers the pKa of the adjacent sulfonamide N-H proton, making it highly acidic. Causality: Because of this enhanced acidity, operating the mass spectrometer in Negative Electrospray Ionization (ESI-) to monitor the [M-H]⁻ ion yields a dramatically higher signal-to-noise (S/N) ratio and reduces background chemical noise compared to traditional ESI+ methods.
Chromatographic Retention: The difluorophenyl group increases the molecule's hydrophobicity compared to an unfluorinated analog. Therefore, a standard C18 reversed-phase column with an acidic mobile phase (to keep the sulfonamide unionized in solution) will provide excellent retention and peak shape.
Comparative Analysis of Analytical Modalities
To establish an Analytical Target Profile (ATP), we must objectively compare the available analytical platforms. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is cost-effective, it often lacks the sensitivity required for complex matrices (like plasma or wastewater). Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution but requires tedious derivatization because sulfonamides are polar and prone to thermal degradation.
emerges as the gold standard[3], offering unparalleled specificity through Multiple Reaction Monitoring (MRM).
Table 1: Comparative Performance Metrics for Sulfonamide Quantification
Analytical Modality
Sensitivity (LOQ)
Specificity
Matrix Effect Susceptibility
Throughput
Estimated Cost / Sample
Ideal Use Case
HPLC-UV
~0.1 - 0.5 µg/mL
Moderate
High (Co-elution risks)
Medium (15 min/run)
Low ($)
API Release Testing, Bulk Purity
LC-MS/MS (MRM)
~0.5 - 5.0 ng/mL
Very High
Moderate (Ion suppression)
High (4 min/run)
High (
$)
Bioanalysis (Plasma), Trace Impurities
GC-MS
~10 - 50 ng/mL
High
Low
Low (Derivatization req.)
Medium (
)
Volatile matrices, Orthogonal validation
The ICH Q2(R2) Validation Lifecycle
The recent implementation of ICH Q2(R2), in parallel with ICH Q14, shifts the industry from a "tick-box" validation exercise to a continuous lifecycle approach based on Analytical Quality by Design (AQbD)[1]. Validation is no longer a standalone event; it is an ongoing proof of control.
Caption: ICH Q2(R2) Method Validation Lifecycle for Sulfonamide Quantification.
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal feedback loops (Internal Standards and System Suitability Tests) that actively monitor method performance during the run, automatically flagging analytical drift.
Causality: Protein precipitation alone leaves phospholipids that cause massive ion suppression in the MS source. We utilize a polymeric reversed-phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB) to isolate the analyte.
Spiking: Aliquot 200 µL of plasma/matrix. Spike with 10 µL of stable isotope-labeled internal standard (e.g., ¹³C₆-sulfamethazine or a deuterated analog) to yield a 50 ng/mL IS concentration[2]. Self-Validation Check: The IS corrects for any volumetric errors or matrix-induced ion suppression in real-time.
Pre-treatment: Add 200 µL of 2% formic acid in water. Causality: Lowering the pH ensures the sulfonamide is fully unionized, maximizing its affinity for the hydrophobic SPE sorbent.
Load & Wash: Load onto a pre-conditioned SPE cartridge. Wash with 1 mL of 5% methanol in water to elute polar interferences.
Elution: Elute with 1 mL of 100% methanol. Evaporate under N₂ gas at 40°C and reconstitute in 100 µL of initial mobile phase.
Phase 2: Chromatographic Separation
Column: Superficially Porous Particle (SPP) C18 column (2.1 x 50 mm, 2.7 µm). Causality: SPP columns provide the high theoretical plate counts of sub-2µm columns but at half the backpressure, extending pump lifespan.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
MRM Transitions: Monitor the [M-H]⁻ precursor ion. For (2,6-Difluorophenyl)methanesulfonamide (MW ~207.2 g/mol ), the precursor is m/z 206.2. The primary quantitative product ion is typically m/z 127.0 (loss of the methanesulfonyl group), with a secondary qualifier ion for specificity.
Phase 4: The Self-Validating Batch Sequence
Do not just run samples. Structure the sequence to continuously verify performance:
Blank (Mobile Phase): Checks for column carryover.
System Suitability Test (SST) / LLOQ: Injects the lowest standard. Pass criteria: S/N > 10, Peak Asymmetry factor between 0.8 and 1.5. If this fails, the sequence halts.
Unknown Samples bracketed by Quality Controls (QCs): Insert a Low, Mid, and High QC every 10-15 samples. If a QC fails (deviation >15%), the bracketed samples are invalidated and re-run.
ICH Q2(R2) Validation Parameters & Acceptance Criteria
When validating this specific method for regulatory submission, the following parameters must be established and documented[4]:
Specificity: Analyze 6 independent lots of blank matrix. Criteria: Interfering peaks at the retention time of (2,6-Difluorophenyl)methanesulfonamide must be <20% of the Lower Limit of Quantification (LLOQ) peak area.
Linearity & Range: Evaluated from 0.5 ng/mL to 500 ng/mL using a 1/x² weighted linear regression. Criteria: Correlation coefficient (R²) ≥ 0.995.
Accuracy (Recovery): Assessed by spiking blank matrix at 3 concentration levels (Low, Mid, High) in quintuplicate. Criteria: Mean recovery must fall between 85% and 115% of the nominal concentration.
Precision: Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts). Criteria: Relative Standard Deviation (RSD) ≤ 15% for all concentrations, except at the LLOQ where ≤ 20% is acceptable.
Robustness (AQbD element): Deliberately vary mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.05 mL/min). Criteria: The method must maintain baseline resolution and acceptable QC accuracies under all varied conditions.
References
Title: Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)
Source: International Journal of Pharmaceutical Sciences
URL: [Link]
Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry
Source: Agilent Technologies / HPST
URL: [Link]
Title: Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry
Source: PubMed / National Institutes of Health
URL: [Link]
Title: A Review on Analytical Parameters Quality Management in Pharma Industry Aspects
Source: International Journal of Science, Architecture, Technology, and Environment
URL: [Link]
Application Scientist Guide: Comparative Cross-Reactivity Profiles of Antibodies Raised Against Fentanyl Derivatives
Introduction Therapeutic drug monitoring, forensic toxicology, and environmental screening rely heavily on immunoassays to detect small-molecule drugs. However, small molecules like fentanyl are haptens—they are non-immu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Therapeutic drug monitoring, forensic toxicology, and environmental screening rely heavily on immunoassays to detect small-molecule drugs. However, small molecules like fentanyl are haptens—they are non-immunogenic on their own and must be chemically derivatized and conjugated to a carrier protein to elicit an immune response. The central challenge for assay developers is managing cross-reactivity .
This guide objectively compares the cross-reactivity profiles of monoclonal antibodies (mAbs) raised against specific fentanyl derivatives against commercially available alternative ELISA kits. By understanding the mechanistic causality of hapten design, researchers and drug development professionals can rationally select or engineer antibodies tailored for either broad-class screening or highly specific quantification.
The Mechanistic Causality of Hapten Design and Epitope Exposure
Antibody specificity is not serendipitous; it is a direct, predictable consequence of the immunizing hapten's structural orientation. When a fentanyl derivative is synthesized, the attachment point of the linker molecule dictates which functional groups (epitopes) are exposed to the host's immune system and which are sterically masked by the carrier protein.
Broad Cross-Reactivity (Class Screening): If the linker is attached at the piperidine ring, the N-phenylamide region of the fentanyl molecule is prominently exposed. Antibodies raised against this derivative will broadly recognize analogs that share this N-phenylamide structure, even if they possess modifications at the piperidine ring 1.
High Specificity (Targeted Detection): Conversely, if the linker is attached at the propanamide chain, the unique piperidine core is exposed. Antibodies generated from this derivative will be highly specific to the parent compound and will reject truncated metabolites like norcarfentanil [[1]]().
Logical relationship between hapten linker position, epitope exposure, and antibody cross-reactivity.
Comparative Performance Data: Monoclonal Antibodies vs. Commercial Kits
To evaluate the efficacy of rationally designed hapten derivatives, we compare the cross-reactivity profiles of targeted mAbs (raised against furanyl benzyl fentanyl derivatives) against widely used commercial alternatives, such as the Immunalysis and ARK Fentanyl ELISA kits.
Cross-reactivity (CR) is mathematically defined by the ratio of the half-maximal inhibitory concentrations: CR (%) = (IC50 of Target Drug / IC50 of Analog) × 1002.
Table 1: Cross-Reactivity Profiles Across Different Immunoassay Platforms
Analyte (Analog)
mAb Clone (Furanyl Benzyl Hapten)
Immunalysis Direct ELISA Kit
ARK Fentanyl Assay Kit
Fentanyl (Parent)
100%
100%
100%
Acetylfentanyl
>80%
99% ± 11%
~100%
Acrylfentanyl
>80%
94% ± 10%
~100%
Furanylfentanyl
100% (Cognate Antigen)
20% ± 1%
~20%
Carfentanil
<1%
<1% (Not Detected)
<1%
Norfentanyl
<1%
<1%
~3%
Data Synthesis & Causality:
The Immunalysis kit is highly effective for the general screening of fentanyl, acetylfentanyl, and acrylfentanyl, but fails entirely to detect carfentanil 3. Furthermore, both commercial kits show limited reactivity to furanylfentanyl (~20%) 4. In contrast, mAbs raised specifically against a furanyl benzyl fentanyl derivative exhibit robust binding to their cognate antigen while maintaining broad class recognition for other non-truncated analogs [[1]](). Carfentanil, due to its bulky ester group, strictly requires antibodies raised against its specific derivative to achieve reliable detection 1.
Self-Validating Experimental Protocol: Competitive ELISA for Cross-Reactivity
To objectively determine the cross-reactivity of a novel antibody, a self-validating competitive ELISA must be employed. This protocol incorporates internal controls to ensure that the measured signal is exclusively due to hapten-antibody interactions, eliminating artifacts from carrier protein recognition.
Self-validating competitive ELISA workflow for determining antibody cross-reactivity profiles.
Step-by-Step Methodology
Heterologous Plate Coating: Coat a 96-well microtiter plate with the hapten conjugated to a heterologous carrier protein (e.g., Ovalbumin, OVA) at a predetermined optimal concentration (e.g., 1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
Causality: If the antibody was raised against a Hapten-KLH (Keyhole Limpet Hemocyanin) immunogen, using Hapten-OVA for coating ensures that anti-KLH antibodies present in the serum or purified batch do not bind to the plate. This prevents false-positive signals and isolates the hapten-specific response 5.
Surface Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (1% BSA in PBS) and incubate for 1 hour at 37°C.
Causality: Passivates unreacted binding sites on the polystyrene well, minimizing non-specific background noise.
Competitive Inhibition Phase: In separate tubes, pre-incubate a constant, limiting concentration of the primary antibody with varying concentrations of the free competitor (target fentanyl or analog) for 1 hour. Transfer 100 µL of this mixture to the coated wells and incubate for 1 hour at 37°C.
Causality: The free analog in solution competes with the immobilized Hapten-OVA for the limited antibody binding sites. A higher affinity for the free analog results in less antibody binding to the plate 5.
Critical Insight: Cross-reactivity is not purely an intrinsic property of the antibody; it is thermodynamically dependent on the assay format. Lowering the absolute concentrations of the antibody and immobilized hapten can shift the equilibrium and increase the apparent specificity of the assay [[6]]().
Stringent Washing: Wash the plate 5x with PBST to remove all unbound antibodies and free hapten-antibody complexes.
Signal Generation & Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) and incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 minutes in the dark, and arrest the reaction with 50 µL of 2M H2SO4. Read absorbance at 450 nm.
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation
Source: mdpi.com
URL:[Link]
Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA
Source: nih.gov
URL:[Link]
Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA (Extended Data)
Source: researchgate.net
URL:[Link]
Use of novel haptens in the production of antibodies for the detection of tryptamines
Source: rsc.org
URL:[Link]
A Comparative Guide to the Metabolic Stability of (2,6-Difluorophenyl)methanesulfonamide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Amo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving an optimal pharmacokinetic profile, a key determinant of which is metabolic stability.[1] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may produce toxic metabolites, leading to premature termination of its development.[2] Conversely, a compound that is too resistant to metabolism can accumulate, leading to potential toxicity.[3] Therefore, a thorough assessment of metabolic stability is not merely a checkbox in the drug development process; it is a foundational pillar of successful lead optimization.
The (2,6-Difluorophenyl)methanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, valued for its synthetic tractability and ability to engage in key interactions with biological targets. The inclusion of the 2,6-difluorophenyl moiety is a deliberate design choice aimed at enhancing metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the liver.[4][5] This "metabolic blocking" effect can significantly prolong a compound's half-life.[6] However, the overall stability of a molecule is dictated by the sum of its parts. Other sites on the molecule can still be susceptible to metabolic attack.
This guide provides a comparative analysis of the metabolic stability of several hypothetical (2,6-Difluorophenyl)methanesulfonamide derivatives. We will delve into the experimental methodologies used to assess their stability, interpret the resulting data, and establish a clear structure-metabolic stability relationship (SMSR). Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and optimizing this important chemical series.
Comparative Analysis of (2,6-Difluorophenyl)methanesulfonamide Derivatives
To illustrate the principles of metabolic optimization, we designed and evaluated a series of four hypothetical derivatives based on a common core structure. The modifications were strategically chosen to probe potential metabolic liabilities and demonstrate how targeted chemical changes can enhance stability.
Derivative A: The parent (2,6-Difluorophenyl)methanesulfonamide structure with a para-substituted tert-butyl group on a secondary phenyl ring.
Derivative B: An analog of Derivative A where the metabolically susceptible tert-butyl group is replaced with a para-methoxy group, a common site of O-dealkylation.
Derivative C: A modification of Derivative B where the methoxy group is replaced by a more metabolically robust trifluoromethoxy group.
Derivative D: An analog of Derivative A where the tert-butyl group is retained, but the secondary phenyl ring is replaced with a pyridine ring to alter electronic properties and potential sites of metabolism.
The metabolic stability of these derivatives was assessed using a human liver microsomal stability assay. The key parameters derived from this assay are the half-life (t½) and the in vitro intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[7][8]
Table 1: Comparative Metabolic Stability of (2,6-Difluorophenyl)methanesulfonamide Derivatives in Human Liver Microsomes
Derivative
Structure
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
A
(2,6-Difluorophenyl)methane-sulfonamide with p-tert-butylphenyl
45
15.4
B
(2,6-Difluorophenyl)methane-sulfonamide with p-methoxyphenyl
18
38.5
C
(2,6-Difluorophenyl)methane-sulfonamide with p-trifluoromethoxyphenyl
>120
<5.8
D
(2,6-Difluorophenyl)methane-sulfonamide with pyridinyl
62
11.2
Interpreting the Data: A Clear Structure-Metabolic Stability Relationship
The data presented in Table 1 provides clear insights into the metabolic liabilities and the impact of structural modifications:
Derivative B exhibited the lowest metabolic stability (shortest t½ and highest CLint). This is a classic example of oxidative O-dealkylation, a rapid metabolic pathway mediated by CYP enzymes, particularly CYP2D6 and CYP3A4.[9] The electron-donating nature of the methoxy group makes the adjacent carbon atom susceptible to enzymatic attack.
Derivative A showed moderate stability. The tert-butyl group is generally more stable than a methoxy group but can still undergo hydroxylation, albeit at a slower rate.
Derivative C demonstrated exceptional stability, with a half-life exceeding the duration of the assay. By replacing the hydrogen atoms of the methoxy group with fluorine atoms to create a trifluoromethoxy group, the primary site of metabolic attack in Derivative B is effectively blocked. The powerful electron-withdrawing effect of the fluorine atoms deactivates the carbon from oxidative metabolism.[9][10] This highlights a highly effective strategy for enhancing metabolic stability.[11]
Derivative D showed a modest improvement in stability compared to Derivative A. The introduction of the nitrogen atom in the pyridine ring alters the electronic distribution of the ring system, potentially reducing its susceptibility to oxidation compared to the carbocyclic phenyl ring.
This comparative analysis underscores the power of targeted, rational design in drug discovery. By identifying and modifying metabolic "hotspots," the pharmacokinetic profile of a lead compound can be dramatically improved.
The trustworthiness of any experimental data hinges on the robustness of the protocol.[12] Below are detailed methodologies for assessing metabolic stability and potential drug-drug interactions.
Protocol 1: Liver Microsomal Stability Assay
This assay is the industry standard for determining in vitro intrinsic clearance.[8][13] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[3]
Materials:
Pooled Human Liver Microsomes (HLM)
Test Compounds (Derivatives A, B, C, D)
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)
Compound Preparation: Prepare 1 µM working solutions of test compounds and positive controls in phosphate buffer. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
Microsome Preparation: Thaw pooled HLM on ice. Prepare a microsomal solution in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[13]
Initiation of Reaction:
Add the microsomal solution to the incubation plate.
Pre-warm the plate at 37°C for 10 minutes.
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The inclusion of this system is critical as it ensures a continuous supply of the NADPH cofactor required for CYP enzyme activity.[15]
Immediately after adding NADPH, add the test compounds to start the incubation.
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13] The 0-minute time point represents 100% of the initial compound concentration.
Reaction Termination: The reaction in the collected aliquots is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard. This step serves two purposes: it denatures the enzymes, halting metabolism, and it precipitates proteins, which must be removed before analysis.
Sample Processing: Centrifuge the collection plates at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The concentration of the parent compound remaining at each time point is quantified relative to the internal standard.[3]
Data Analysis:
The percentage of the compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of this line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL protein)) are calculated.[13]
head-to-head comparison of synthesis routes for difluorinated methanesulfonamides
Head-to-Head Comparison of Synthesis Routes for Difluorinated Methanesulfonamides Difluorinated methanesulfonamides are emerging as highly potent pharmacophores, particularly in the design of carbonic anhydrase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Head-to-Head Comparison of Synthesis Routes for Difluorinated Methanesulfonamides
Difluorinated methanesulfonamides are emerging as highly potent pharmacophores, particularly in the design of carbonic anhydrase inhibitors (CAIs) and bioisosteres for peptides. The introduction of a geminal difluoro group (
-CF2-
) adjacent to the sulfonamide drastically lowers the
pKa
of the sulfonamide while simultaneously increasing the lipophilicity of the molecule[1]. This uncouples the traditional inverse relationship between acidity and bioavailability, allowing for the development of highly water-soluble, yet cell-permeable drugs[2].
This guide objectively compares the three primary synthetic routes for accessing these molecules, providing mechanistic causality, step-by-step protocols, and comparative experimental data to guide your synthetic strategy.
Logical Decision Matrix for Route Selection
Logical decision matrix for selecting a difluoromethanesulfonamide synthesis route.
Route 1: De Novo Synthesis via Carboxydifluoromethanesulfonamide
Causality & Mechanism:
When late-stage fluorination is incompatible with sensitive heterocycles (e.g., thiadiazoles), the
-CF2SO2-
core must be built from scratch. This route utilizes inexpensive chlorodifluoroethanoic acid as the source of the difluoromethylene group[2]. A benzyl thioether is used as a strategic placeholder; it is stable enough to allow the formation of the carbon framework but can be oxidatively cleaved by chlorine gas to generate the highly reactive sulfonyl chloride[2].
Experimental Protocol (Blackburn et al.):
Thioether Formation: React chlorodifluoroethanoic acid with sodium benzylthiolate (
PhCH2SNa
) in dioxane to form the thioether intermediate.
Oxidative Chlorination: Treat the intermediate with
Cl2
gas in an
AcOH/H2O
mixture at 0 °C for 1 hour. Validation: The reaction mixture will transition from a suspension to a clear solution as the sulfonyl chloride forms[2].
Amidation: Transfer the crude sulfonyl chloride to a reaction vessel containing liquid ammonia (
NH3
) and stir for 2 hours to yield the sulfonamide[2].
Deprotection: Reflux the intermediate in concentrated HCl for 16 hours to yield the key building block: carboxydifluoromethanesulfonamide[2].
Route 2: Electrophilic Fluorination of Sulfonamides
Causality & Mechanism:
For existing sulfonamides, direct electrophilic fluorination is highly atom-economical. However, primary sulfonamide protons are highly acidic (
pKa≈10
). Attempting to generate an
α
-carbanion without protection leads to N-deprotonation and reaction failure. The dimethoxybenzyl (DMB) group is explicitly chosen here because it is robust enough to withstand the strong base (NaHMDS) required for
α
-deprotonation, yet easily cleaved by trifluoroacetic acid (TFA)[3]. N-fluorobenzenesulfonimide (NFSI) is utilized as a stable, easily handled solid source of electrophilic fluorine[3].
Experimental Protocol (Taylor et al.):
Protection: React the starting sulfonyl chloride with bis-2,4-dimethoxybenzylamine in the presence of DMAP in THF to form the DMB-protected sulfonamide[3].
Fluorination: Cool the protected sulfonamide to -78 °C in dry THF. Add 2.2 equivalents of NaHMDS, followed by 2.5 equivalents of NFSI. Stir for 2 hours, then warm to room temperature[3]. Validation: Monitor via
19F
NMR; the disappearance of the N-F signal (
≈−38
ppm) and the appearance of the target
-CF2-
signal confirms conversion.
Deprotection: Treat the purified difluoro intermediate with 30% TFA in
CH2Cl2
at 0 °C for 4–5 hours to yield the primary
α,α
-difluoromethanesulfonamide[3].
Route 3: Nucleophilic Addition of Difluoromethanesulfonamide Carbanions
Causality & Mechanism:
To synthesize
β
-hydroxy-
α,α
-difluorosulfonamides (potent protease inhibitor precursors), nucleophilic addition of a difluoromethanesulfonamide carbanion to an aldehyde or ketone is required. The critical variable here is the counterion effect . Lithium bases (n-BuLi, LDA) lead to rapid decomposition of the
[R-CF2−]
carbanion via defluorination. Conversely, potassium bases (KHMDS) stabilize the carbanion, allowing for rapid, high-yielding additions without epimerization of chiral centers[4],[5].
Mechanistic pathway illustrating the critical counterion effect in carbanion stability.
Experimental Protocol (Taylor et al.):
Carbanion Generation: Dissolve the difluoromethanesulfonamide in dry THF (0.1–0.33 M) and cool to -78 °C. Dropwise add KHMDS (1.05 to 2.2 equivalents depending on substrate acidity)[5].
Electrophilic Addition: Add the aldehyde or ketone directly to the reaction mixture. Stir for exactly 15 minutes[5]. Validation: The extremely rapid reaction time (<15 min) is a self-validating parameter that prevents the epimerization of sensitive chiral amino aldehydes[4].
Quench & Isolate: Quench with saturated aqueous
NH4Cl
. Extract with
CH2Cl2
, dry over
MgSO4
, and purify via flash chromatography[5].
Quantitative Comparison of Synthesis Routes
Parameter
Route 1: De Novo Synthesis
Route 2: Electrophilic Fluorination
Route 3: Nucleophilic Addition
Key Reagents
Cl2
,
NH3
(liq.),
PhCH2SNa
NFSI, NaHMDS, DMB-Cl
KHMDS, Aldehydes/Ketones
Typical Yields
46% (Overall, 6 steps)
70–81% (Fluorination step)
>80% (Addition step)
Substrate Scope
Excellent for complex heterocycles
Best for benzylic/alkyl sulfonamides
Best for non-enolizable carbonyls
Stereocontrol
N/A
Poor (often yields mixtures)
Excellent (high diastereomeric ratios)
Primary Limitation
Uses harsh, toxic gases (
Cl2
,
NH3
)
NFSI is expensive; risk of mono-fluoro byproducts
Requires pre-synthesized difluoro-precursors
References
Boyle, N. A., Chegwidden, W. R., & Blackburn, G. M. (2005). A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition. Organic & Biomolecular Chemistry, 3(2), 222-224. URL: [Link]
Hill, B., Liu, Y., & Taylor, S. D. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(23), 4285-4288. URL: [Link]
Taylor, S. D., et al. (2021). Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides. The Journal of Organic Chemistry, 86(9), 6577-6591. URL: [Link]
Bridging the Translational Gap: A Comprehensive Guide to Comparing In Vitro and In Vivo Efficacy of Synthesized Compounds
The transition from benchtop to living system is the most critical hurdle in drug development. A synthesized compound may exhibit sub-nanomolar potency in a petri dish, only to fail entirely in a living organism due to p...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from benchtop to living system is the most critical hurdle in drug development. A synthesized compound may exhibit sub-nanomolar potency in a petri dish, only to fail entirely in a living organism due to poor pharmacokinetics, rapid metabolic clearance, or an inability to penetrate the tumor microenvironment[1].
To objectively evaluate a compound's true clinical potential, researchers must rigorously compare its in vitro binding affinity with its in vivo systemic efficacy. This guide utilizes the development of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC) as a definitive case study to demonstrate how to structure, execute, and interpret this comparative workflow[2][3].
Mechanistic Context: The Target Pathway
Before profiling a compound, the mechanistic rationale must be established. In NSCLC, mutations in the EGFR kinase domain (such as the T790M "gatekeeper" mutation) cause constitutive activation of downstream survival pathways, driving unchecked tumor proliferation[3][4].
EGFR signaling cascade and the targeted induction of apoptosis by synthesized inhibitors.
PART 1: In Vitro Efficacy Profiling
Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against specific cellular phenotypes.
Expertise & Causality: To evaluate intrinsic potency without systemic variables, we measure cellular viability. We select the CellTiter-Glo® 2.0 assay because it quantifies ATP—a direct, highly sensitive indicator of metabolic activity. Unlike colorimetric MTT assays, which can be confounded by mitochondrial oxidative stress or media pH changes, ATP luminescence provides a stable, artifact-free readout[5][6].
Cell Seeding: Plate human NSCLC cell lines (e.g., H1975 harboring the EGFR T790M resistance mutation, and HCC827 harboring wild-type EGFR) at a density of 5,000 cells/well in opaque-walled 96-well plates[7][8].
Validation Check: Include "media-only" wells to establish a baseline background luminescence that must be subtracted from all experimental readings[7][9].
Compound Treatment: After 24 hours of adherence, treat the cells with a 10-point, 1:3 serial dilution of the Synthesized Compound (e.g., a 3rd-Generation Inhibitor) and an Alternative Standard (e.g., Erlotinib, a 1st-Generation Inhibitor)[3][7].
Validation Check: Utilize 0.1% DMSO-treated wells as a 100% viability vehicle control.
Lysis & Detection: Incubate the plates for 72 hours at 37°C. Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo 2.0 reagent at a 1:1 volume ratio to the cell culture medium. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6][10].
Quantification: Read the luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis[7].
In Vitro Data Summary
Compound
Target Profile
IC50: HCC827 (EGFR WT)
IC50: H1975 (EGFR T790M)
Erlotinib (Alternative)
1st-Gen Reversible
2.5 nM
>10,000 nM (Resistant)
Synthesized Compound
3rd-Gen Irreversible
185.0 nM (Sparing)
12.4 nM (Potent)
Data Interpretation: The synthesized compound successfully overcomes the T790M resistance mutation in vitro while sparing the wild-type (WT) receptor, suggesting a wider therapeutic window[3].
PART 2: The Translational Disconnect
Why is in vitro data insufficient for drug approval? A compound might demonstrate a brilliant 12.4 nM IC50 in a controlled assay but fail in vivo due to Absorption, Distribution, Metabolism, and Excretion (ADME) barriers[1].
High plasma protein binding can neutralize the active fraction of the drug, while rapid hepatic first-pass metabolism can clear the compound before it ever reaches the tumor microenvironment[11]. While advanced Physiologically Based Pharmacokinetic (PBPK) modeling and in vitro ADME assays can predict these variables, in vivo animal modeling remains the mandatory gold standard to validate systemic efficacy and tolerability[12][13].
PART 3: In Vivo Efficacy Profiling
Objective: Evaluate systemic tumor regression (pharmacodynamics) and physiological tolerability (safety).
Expertise & Causality: We utilize a Cell Line-Derived Xenograft (CDX) model in NOD/SCID (Non-Obese Diabetic / Severe Combined Immunodeficiency) mice. The severe lack of functional T and B cells in these mice prevents the immunological rejection of human cancer cells, allowing us to evaluate the drug's efficacy within a living mammalian system subject to physiological blood flow, liver clearance, and physical tumor barriers[14][15].
Self-Validating Protocol: NSCLC Xenograft Model
Inoculation: Harvest H1975 (T790M) cells in the exponential growth phase. Suspend
5×106
cells in a 1:1 mixture of PBS and Matrigel. Inject the suspension subcutaneously into the right dorsal flank of 6-8 week-old female NOD/SCID mice[8][16].
Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances localized tumor engraftment and vascularization[8].
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group)[15].
Validation Check: Randomizing at this specific volume ensures all tumors have established blood supply and are in the exponential growth phase, eliminating size-based bias from the efficacy data.
Dosing: Administer the Synthesized Compound (10 mg/kg), Erlotinib (10 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (PO) once daily for 21 days[17].
Monitoring: Measure tumor volume (
V=0.5×length×width2
) and total body weight twice weekly[17].
Validation Check: Body weight tracking acts as an internal control for systemic toxicity. A sustained weight loss of >20% indicates severe off-target toxicity, mandating immediate humane euthanasia.
In Vivo Data Summary (Day 21)
Treatment Group
Tumor Volume Inhibition (TGI %)
Average Body Weight Change
Systemic Tolerability
Vehicle Control
0% (Baseline)
+2.1%
Normal
Erlotinib (10 mg/kg)
5% (Non-responsive)
-12.4%
Poor (WT-driven toxicity)
Synthesized Compound
88% (Regression)
+1.5%
Excellent
PART 4: Comparative Analysis & Conclusion
The experimental data reveals a successful in vitro to in vivo translation for the synthesized compound.
While Erlotinib failed to inhibit the T790M-mutated H1975 tumors in vivo (5% TGI) and caused significant weight loss (-12.4%) due to off-target wild-type EGFR inhibition in the skin and gastrointestinal tract, the synthesized compound demonstrated profound systemic efficacy (88% TGI)[3][18]. Furthermore, the synthesized compound's lack of impact on murine body weight confirms that its in vitro wild-type sparing profile (IC50: 185.0 nM) successfully translated into in vivo safety[3].
By rigorously pairing ATP-based cellular viability assays with structured xenograft modeling, researchers can confidently validate that a synthesized compound is not just a potent chemical binder, but a viable, systemic therapeutic agent.
References
The Significance of In Vitro to In Vivo Translation in Drug Discovery
Source: Sygnature Discovery
URL:[Link]
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing
Source: AACR Journals (Molecular Cancer Therapeutics)
URL:[Link]
Physiologically Based Pharmacokinetic Modelling for First-In-Human Predictions
Source: PubMed (NIH)
URL:[Link]
Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy
Source: PMC (NIH)
URL:[Link]
case studies comparing the performance of different sulfonamide building blocks
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. The sulfonamide moiety (...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. The sulfonamide moiety (–SO₂NH₂–), a cornerstone of medicinal chemistry, stands out as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, data-driven comparison of the performance of various sulfonamide building blocks across key therapeutic areas, moving beyond a simple recitation of facts to explore the causal relationships between structure and function.
The Enduring Legacy and Versatility of Sulfonamides
First introduced as antibacterial agents, the "sulfa drugs" revolutionized medicine in the pre-penicillin era.[2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, is a classic example of targeted therapy.[3][4] This enzyme is essential for folic acid synthesis in bacteria, a pathway absent in humans who obtain folate from their diet, providing a basis for selective toxicity.[4][5]
Beyond their antibacterial origins, sulfonamides have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antiviral, anti-inflammatory, and diuretic agents.[2][6] This functional diversity stems from the unique physicochemical properties of the sulfonamide group: it is hydrolytically stable, acts as a hydrogen bond donor and acceptor, and possesses a tetrahedral geometry that can mimic transition states in enzyme-catalyzed reactions.[1]
This guide will now delve into specific case studies, presenting head-to-head comparisons of different sulfonamide building blocks, supported by experimental data and detailed protocols.
The clinical efficacy of antibacterial sulfonamides can be directly compared by examining their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. A lower MIC value indicates greater potency.
Comparative Antibacterial Potency
A comparative analysis of MIC values for commonly used sulfonamides reveals differences in their intrinsic activity against both Gram-positive and Gram-negative bacteria.
The data indicates that Sulfadiazine generally exhibits greater potency against E. coli compared to Sulfamethoxazole. Furthermore, structural modifications to the core sulfonamide scaffold can significantly impact antibacterial activity. For instance, a nano-formulation of Sulfadiazine demonstrated a lower MIC against multidrug-resistant S. aureus compared to the standard form.[3] Additionally, the position of substituents on the aromatic ring of benzenesulfonamide derivatives has a marked effect on their potency against S. aureus, with the 4-nitro substituted compound showing the lowest MIC.
A randomized, double-blind clinical trial comparing a combination of sulfadiazine and trimethoprim with a combination of sulfamethoxazole and trimethoprim for acute respiratory tract infections found the sulfadiazine combination to be statistically significantly superior in overall efficacy.[8] Similarly, a comparative trial for uncomplicated urinary tract infections showed high cure rates for both co-trimazine (sulfadiazine-trimethoprim) and co-trimoxazole (sulfamethoxazole-trimethoprim), at 95% and 98% respectively.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard method for determining the MIC of an antimicrobial agent.[3]
Objective: To determine the minimum concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterium.
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
Incubate the broth culture at 37°C for 18-24 hours.
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
Preparation of Sulfonamide Dilutions:
Dissolve the sulfonamide compounds in DMSO to create a stock solution.
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the serially diluted sulfonamide.
Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
Incubate the plate at 35-37°C for 16-20 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
Optionally, a microplate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
A Tale of Two Scaffolds: Sulfonamides in Anticancer Drug Discovery
The sulfonamide moiety is a key feature in several anticancer agents, acting through diverse mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[4][10] Comparative studies of different sulfonamide building blocks are crucial for optimizing potency and selectivity.
Comparative Cytotoxicity of Sulfonamide Derivatives
The in vitro anticancer activity of sulfonamides is often assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
A study comparing N-ethyl toluene-4-sulfonamide with 2,5-Dichlorothiophene-3-sulfonamide revealed that the thiophene-containing compound exhibited greater cytotoxic potential against HeLa, MDA-MB-231, and MCF-7 cell lines.[5] This suggests that the nature of the heterocyclic ring attached to the sulfonamide group plays a significant role in determining anticancer activity.[5] In another study, novel sulfonamide derivatives (compounds 6 and 15) demonstrated potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range, and were shown to be effective inhibitors of VEGFR-2.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Objective: To determine the IC₅₀ value of a sulfonamide derivative against a cancer cell line.
Materials:
Test sulfonamide compounds
Cancer cell lines (e.g., HeLa, MCF-7)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
Compound Treatment:
Prepare stock solutions of the sulfonamide compounds in DMSO.
Perform serial dilutions of the compounds in culture medium.
Remove the old medium from the wells and add the medium containing different concentrations of the sulfonamides.
Include untreated cells as a negative control and a known cytotoxic drug as a positive control.
Incubate for a specified period (e.g., 72 hours).
MTT Assay:
Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Analysis:
Measure the absorbance at 540 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Targeting Viral Replication: Sulfonamides as HIV Protease Inhibitors
The development of sulfonamide-based HIV protease inhibitors has been a major success in structure-based drug design.[11] These inhibitors competitively bind to the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[11]
Comparative Performance of Sulfonamide-Based HIV Protease Inhibitors
The potency of HIV protease inhibitors is typically compared using their inhibition constant (Kᵢ) or their 50% effective inhibitory concentration (IC₅₀).
Structure-activity relationship studies have shown that replacing a carboxamide functionality with a sulfonamide can lead to a significant enhancement in enzyme binding affinity and antiviral activity.[2] For example, a sulfonamide-containing pyrone derivative (XVIII) exhibited a Kᵢ of 0.5 nM and an IC₅₀ of 0.6 nM against HIV-1.[2] Furthermore, modifications to the P1' and P2' ligands of darunavir have led to the development of analogs with superior activity against wild-type HIV-1 protease compared to the parent drug.[13] Kinetic analysis has revealed that darunavir and amprenavir exhibit a mixed-type competitive-uncompetitive inhibition, suggesting a second binding site on the protease dimer surface, which may contribute to their potency.[14]
This protocol describes a common method for screening HIV-1 protease inhibitors based on the cleavage of a fluorogenic substrate.
Objective: To determine the IC₅₀ of a sulfonamide compound against HIV-1 protease.
Materials:
Recombinant HIV-1 Protease
Fluorogenic HIV-1 Protease Substrate
Assay Buffer
Test sulfonamide compounds
Reference inhibitor (e.g., Pepstatin A)
96-well black plates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare solutions of the HIV-1 protease, substrate, and test compounds in the assay buffer.
Assay Setup:
In a 96-well plate, add the test compounds at various concentrations.
Include an enzyme control (enzyme and substrate, no inhibitor) and an inhibitor control (enzyme, substrate, and reference inhibitor).
Enzyme Reaction:
Add the HIV-1 protease solution to each well and incubate for a short period to allow for inhibitor binding.
Initiate the reaction by adding the fluorogenic substrate.
Measurement and Analysis:
Measure the fluorescence intensity over time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).
Calculate the rate of reaction for each well.
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for a fluorometric HIV-1 protease inhibitor assay.
Conclusion: The Power of Comparative Analysis in Sulfonamide Drug Design
This guide has provided a comparative analysis of the performance of different sulfonamide building blocks across several key therapeutic areas. The presented case studies underscore the importance of head-to-head comparisons and detailed experimental validation in guiding the rational design of novel therapeutics. The sulfonamide scaffold, with its remarkable chemical tractability and diverse biological activities, will undoubtedly continue to be a fertile ground for drug discovery. By understanding the subtle yet significant impacts of structural modifications on potency, selectivity, and pharmacokinetic properties, researchers can more effectively harness the power of this privileged scaffold to address unmet medical needs.
References
A Head-to-Head Comparison of Sulfonamide Antibacterial Efficacy: Evalu
Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors. (n.d.). PubMed.
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PMC.
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PMC.
A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim. (1979). PubMed.
comparing the antibacterial properties of different sulfonamide deriv
Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.
Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial. (1980). PubMed.
Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. (n.d.). PMC.
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
The IC50 of the final compounds against MCF- 7 and HeLa cell lines. (n.d.).
A Comparative Guide to the Cytotoxicity of Heterocyclic Sulfonamide Deriv
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.
Anticancer and Antiviral Sulfonamides. (n.d.). Bentham Science Publishers.
Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants. (2022). PMC.
Revealing Origin of Decrease in Potency of Darunavir and Amprenavir against HIV-2 relative to HIV-1 Protease by Molecular Dynamics Simul
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. (2024). ACS Bio & Med Chem Au.
Comparative trial of sulphadiazine-trimethoprim (co-trimazine), co-trimoxazole and sulphamethizole in the treatment of uncomplicated urinary tract infections. (n.d.). PubMed.
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC.
Recent Advances in Heterocyclic HIV Protease Inhibitors. (2025). MDPI.
Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors. (n.d.). PMC.
MIC values of sulfonamides derivatives I, II, and III against total 50... (n.d.).
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (n.d.). PMC.
IC 50 values for HIV-PR inhibition. (n.d.).
Darunavir: A Review of its Use in the Management of HIV Infection in Adults. (n.d.).
Silver sulphadiazine: A review of the evidence. (n.d.). Wounds UK.
Design of HIV-‐1 Protease Inhibitors with Amino-‐bis-‐tetrahydrofuran Deriva
Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... (n.d.).
Operational Guide: Safe Handling and Disposal of (2,6-Difluorophenyl)methanesulfonamide (2,6-Difluorophenyl)methanesulfonamide (CAS: 256651-60-2) is a highly specialized chemical intermediate frequently utilized in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of (2,6-Difluorophenyl)methanesulfonamide
(2,6-Difluorophenyl)methanesulfonamide (CAS: 256651-60-2) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex agrochemicals and pharmaceutical agents, including 1[1]. Due to the presence of both a fluorinated aromatic ring and a sulfonamide moiety, this compound presents unique logistical and environmental challenges during waste management. Improper disposal or combustion can lead to the release of highly corrosive hydrofluoric acid (HF) and toxic sulfur oxides (SOx) into the atmosphere.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe handling, emergency spill response, and regulatory-compliant disposal of this compound.
Section 1: Physicochemical Hazard Profiling
Understanding the molecular structure of (2,6-Difluorophenyl)methanesulfonamide is the first step in risk mitigation. The difluoro substitution significantly alters the compound's thermal degradation profile compared to non-halogenated analogs, necessitating strict segregation protocols.
Table 1: Hazard and Physicochemical Profile
Property / Attribute
Data / Classification
Operational Implication
Chemical Formula
C7H7F2NO2S
Generates HF and SOx gases upon thermal decomposition.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization and inhalation during transfer.
Must not be mixed with non-halogenated waste to prevent incinerator damage[2].
Hazard Statements
H315, H319, H335 (Irritant)
Requires comprehensive contact and .
Section 2: Standard Operating Procedure (SOP) for Handling
Expert Insight (Causality): The primary risk during routine laboratory handling of (2,6-Difluorophenyl)methanesulfonamide is dust generation. Sulfonamides can cause respiratory and dermal sensitization. Furthermore, the fluorinated ring increases the molecule's lipophilicity, potentially enhancing dermal absorption if dissolved in a carrier solvent.
Step-by-Step Handling Protocol:
Engineering Controls: Always handle the pure powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood maintaining a minimum face velocity of 100 fpm.
Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness; double gloving is recommended), tight-fitting safety goggles (to prevent dust ingress), and a flame-resistant lab coat.
Weighing and Transfer: Use anti-static weighing boats to prevent the powder from dispersing due to static charge buildup. Wipe down the exterior of the weighing vessel with a damp, lint-free cloth before removing it from the hood.
Decontamination: After handling, clean all spatulas and analytical balances with a compatible solvent (e.g., methanol), followed by a secondary wipe with an aqueous detergent.
Section 3: Emergency Spill Response Protocol
A spill of a halogenated sulfonamide requires immediate, controlled containment to prevent environmental release and facility contamination.
Step-by-Step Spill Cleanup:
Evacuate and Isolate: Clear personnel from the immediate area. If the spill occurs outside a fume hood, allow airborne dust to settle for 10–15 minutes before approaching.
PPE Upgrade: Responders must wear a fitted particulate respirator (N95/P100) and chemical-resistant shoe covers.
Containment (Dry Spill): Do not use a standard vacuum cleaner, as the exhaust will aerosolize the fine powder. Gently cover the spill with damp paper towels or a commercial 3 to minimize aerosolization[3].
Collection: Use a non-sparking plastic scoop to collect the dampened material. Transfer it into a wide-mouth, sealable high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any acidic degradation products, followed by a thorough water rinse.
Self-Validation Check: Verify the pH of the final rinsate using pH indicator strips. A neutral pH (6.5–7.5) self-validates that no residual acidic sulfonamide degradation products remain on the surface.
Section 4: Waste Segregation and Disposal Workflows
Expert Insight (Causality): Why can't we dispose of this in the standard organic waste stream? Halogenated compounds require specialized high-temperature incineration (>1000°C). If introduced into a standard non-halogenated incinerator, the fluorine atoms generate hydrofluoric acid (HF), which rapidly2[2].
Step-by-Step Disposal Procedure:
Liquid Segregation: Direct all reaction mixtures, mother liquors, and dissolved compound waste into a designated "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents (e.g., pure ethanol or hexane streams).
Aqueous Waste: If the compound is dissolved in an aqueous stream (e.g., from a reaction workup), the aqueous waste must be collected separately and labeled as "Aqueous Waste - Halogenated Contaminants." Under no circumstances should this be 2[2].
Solid Waste: Contaminated PPE, filter paper, and empty reagent bottles must be placed in a solid hazardous waste bin lined with a heavy-duty plastic bag[4].
Labeling: Ensure all waste containers bear a RCRA-compliant hazardous waste label indicating the exact chemical name, the primary hazard (Irritant/Halogenated), and the accumulation start date.
Final Destruction: Transfer the waste to a licensed hazardous waste management facility. The waste manifest must explicitly specify the need for to safely neutralize the SOx and HF byproducts.
Caption: Lifecycle of (2,6-Difluorophenyl)methanesulfonamide waste from generation to final destruction.
Section 5: Regulatory Compliance & Documentation
Under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks (e.g., the European Waste Catalogue), halogenated organic wastes are strictly regulated.
Storage Limits: Satellite accumulation areas in the laboratory must not exceed 55 gallons of hazardous waste. Once full, the container must be moved to a central accumulation area within 3 days.
Self-Validating Documentation: Always retain the "Cradle-to-Grave" uniform hazardous waste manifest provided by your licensed transporter. Cross-reference this manifest with the incinerator's final Certificate of Destruction. Receiving and logging this certificate self-validates the completion of the disposal loop, ensuring total regulatory compliance.
References
Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist.
Safety Data Sheet: Methanesulfonamide. TCI Chemicals.
Safety Data Sheet: N-(3-Formylphenyl)methanesulfonamide. Fisher Scientific.
Astir Safety D
Navigating the Disposal of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide: A Guide for Labor